[4-(1,3-Thiazol-2-yl)phenyl]methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGYXKCGLWOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610429 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672324-87-7 | |
| Record name | 1-[4-(1,3-Thiazol-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(1,3-thiazol-2-yl)phenyl]methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of [4-(1,3-Thiazol-2-yl)phenyl]methylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a heterocyclic amine containing a thiazole and a phenyl ring. This document provides a concise summary of its fundamental chemical and physical properties. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide presents predicted values and general methodologies relevant to this class of compounds. Further experimental validation is crucial for a comprehensive understanding of this molecule's behavior and potential applications.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that the boiling point and density are predicted values and await experimental verification.
| Property | Value | Source |
| CAS Number | 672324-87-7 | Vendor Information |
| Molecular Formula | C₁₀H₁₀N₂S | Vendor Information |
| Molecular Weight | 190.26 g/mol | Vendor Information |
| Predicted Boiling Point | 345.5 ± 44.0 °C | Chemical Database Prediction |
| Predicted Density | 1.208 ± 0.06 g/cm³ | Chemical Database Prediction |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and thiazole rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₂) protons. The specific chemical shifts and coupling constants would provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbons of the thiazole and phenyl rings, and the methylene carbon.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition and determine the precise molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer additional structural insights.
Synthesis and Purification
A definitive, step-by-step experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic approach could involve the well-established Hantzsch thiazole synthesis.
General Synthetic Strategy: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a common method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target compound, a potential pathway could start from 4-cyanobenzaldehyde, which can be converted to the corresponding thioamide. This intermediate would then be reacted with a suitable α-halocarbonyl compound to form the thiazole ring. The final step would involve the reduction of the nitrile group to the primary amine.
Below is a conceptual workflow for a possible synthetic route.
Elucidation of the Chemical Structure of [4-(1,3-Thiazol-2-yl)phenyl]methylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the compound [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The document details the key spectroscopic and analytical techniques employed to confirm its molecular structure, offering valuable insights for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives in drug discovery and development.
Chemical Identity and Properties
This compound is a primary amine featuring a phenyl ring substituted with a 1,3-thiazole moiety at the para position relative to the methylamine group. This compound belongs to the class of 2-arylthiazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.27 g/mol |
| CAS Number | 672324-87-7 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, a common approach for the preparation of 2-arylthiazoles. A plausible synthetic route is outlined below.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact molecule is not widely published, the following tables present predicted and expected values based on the analysis of structurally analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Thiazole) | 7.90 - 8.00 | d | ~3.5 |
| H-4 (Thiazole) | 7.75 - 7.85 | d | ~3.5 |
| Phenyl-H (ortho to thiazole) | 7.95 - 8.05 | d | ~8.5 |
| Phenyl-H (ortho to CH₂NH₂) | 7.40 - 7.50 | d | ~8.5 |
| -CH₂- | 3.80 - 3.90 | s | - |
| -NH₂ | 1.50 - 2.50 | br s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | 167 - 169 |
| C-4 (Thiazole) | 143 - 145 |
| C-5 (Thiazole) | 120 - 122 |
| Phenyl C (ipso, attached to thiazole) | 133 - 135 |
| Phenyl C (ipso, attached to CH₂NH₂) | 143 - 145 |
| Phenyl C (ortho to thiazole) | 126 - 128 |
| Phenyl C (ortho to CH₂NH₂) | 128 - 130 |
| -CH₂- | 45 - 47 |
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 | Medium, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |
| C=N Stretch (thiazole) | 1610 - 1590 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-N Stretch | 1350 - 1250 | Medium |
| C-S Stretch (thiazole) | 750 - 650 | Medium |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 174 | [M - NH₂]⁺ |
| 161 | [M - CH₂NH₂]⁺ |
| 134 | [C₇H₄NS]⁺ |
| 108 | [C₆H₄S]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂) Temperature: 200 °C
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.
Logical Workflow for Structure Elucidation
The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. The predicted NMR, FTIR, and MS data presented in this guide provide a robust framework for the characterization of this and structurally related compounds. The detailed experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reproducible data, which is paramount for unambiguous structure confirmation in the context of drug discovery and chemical research.
An In-depth Technical Guide to the Synthesis of (4-phenyl-1,3-thiazol-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of (4-phenyl-1,3-thiazol-2-yl)methanamine, a valuable building block in medicinal chemistry. The protocol is designed for laboratory-scale synthesis and is based on established chemical transformations.
Synthetic Strategy
The synthesis of (4-phenyl-1,3-thiazol-2-yl)methanamine can be efficiently achieved through a multi-step process. The core of this strategy involves the well-established Hantzsch thiazole synthesis to construct the 4-phenylthiazole scaffold, followed by functionalization at the 2-position to introduce the aminomethyl group.
The proposed synthetic route commences with the reaction of 2-bromoacetophenone and thioformamide to yield 4-phenyl-1,3-thiazole. Subsequent steps involve the introduction of a chloromethyl group at the 2-position via (4-phenylthiazol-2-yl)methanol, followed by amination to furnish the target compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-phenylthiazole
This initial step utilizes the Hantzsch thiazole synthesis.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[1]
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[1]
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[1]
-
The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[1]
Step 2: Synthesis of (4-phenylthiazol-2-yl)methanol
This step involves the conversion of the 2-amino group to a hydroxyl group, followed by the introduction of a hydroxymethyl group. A more direct approach starts from 4-phenyl-1,3-thiazole-2-carboxylic acid.
Materials:
-
4-Phenyl-1,3-thiazole-2-carboxylic acid
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, a solution of 4-phenyl-1,3-thiazole-2-carboxylic acid in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (e.g., silica gel, ethyl acetate/hexane) to give (4-phenylthiazol-2-yl)methanol.
Step 3: Synthesis of 2-(Chloromethyl)-4-phenyl-1,3-thiazole
The hydroxyl group of (4-phenylthiazol-2-yl)methanol is converted to a chloro group.
Materials:
-
(4-phenylthiazol-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of (4-phenylthiazol-2-yl)methanol in dichloromethane at 0 °C, thionyl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-(chloromethyl)-4-phenyl-1,3-thiazole, which can often be used in the next step without further purification.
Step 4: Synthesis of (4-phenyl-1,3-thiazol-2-yl)methanamine
The final step is the amination of the chloromethyl intermediate.
Materials:
-
2-(Chloromethyl)-4-phenyl-1,3-thiazole
-
Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)
-
Ethanol or Methanol
Procedure:
-
A solution of 2-(chloromethyl)-4-phenyl-1,3-thiazole in ethanol or methanol is treated with an excess of a solution of ammonia in methanol or concentrated ammonium hydroxide.
-
The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude (4-phenyl-1,3-thiazol-2-yl)methanamine can be purified by column chromatography or by conversion to its hydrochloride salt by treating a solution of the amine with HCl in ether, followed by recrystallization.
Data Presentation
The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are estimates and can vary based on experimental conditions.
| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |
| 1 | Acetophenone, Thiourea | Iodine | 2-Amino-4-phenylthiazole | 70-85 |
| 2 | 4-Phenyl-1,3-thiazole-2-carboxylic acid | Lithium aluminum hydride | (4-phenylthiazol-2-yl)methanol | 80-95 |
| 3 | (4-phenylthiazol-2-yl)methanol | Thionyl chloride | 2-(Chloromethyl)-4-phenyl-1,3-thiazole | 85-95 |
| 4 | 2-(Chloromethyl)-4-phenyl-1,3-thiazole | Ammonia | (4-phenyl-1,3-thiazol-2-yl)methanamine | 60-80 |
Visualization of the Synthesis Workflow
The following diagram illustrates the overall synthetic workflow for (4-phenyl-1,3-thiazol-2-yl)methanamine.
Caption: Synthetic workflow for (4-phenyl-1,3-thiazol-2-yl)methanamine.
This technical guide provides a robust framework for the synthesis of (4-phenyl-1,3-thiazol-2-yl)methanamine. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety procedures should be followed at all times.
References
Technical Guide: [4-(1,3-Thiazol-2-yl)phenyl]methanamine (CAS 672324-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1,3-Thiazol-2-yl)phenyl]methanamine, identified by CAS number 672324-87-7, is a heterocyclic amine containing a thiazole and a phenyl ring. This compound is recognized as a valuable building block in the field of medicinal chemistry and drug discovery.[1] Its structural motif is of interest to researchers as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document provides a summary of its known physical and chemical properties. It is important to note that detailed public information regarding specific biological activities, mechanisms of action, and established experimental protocols for this compound is limited, suggesting its primary role as a chemical intermediate in research and development.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of [4-(1,3-Thiazol-2-yl)phenyl]methanamine.
Table 1: General Information
| Identifier | Value |
| CAS Number | 672324-87-7 |
| IUPAC Name | [4-(1,3-thiazol-2-yl)phenyl]methanamine |
| Molecular Formula | C₁₀H₁₀N₂S |
| Synonyms | 4-(1,3-Thiazol-2-yl)benzylamine |
Table 2: Physical Properties
| Property | Value | Source |
| Molecular Weight | 190.27 g/mol | N/A |
| Physical Form | Powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Table 3: Chemical Identifiers
| Identifier | Value |
| InChI | InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 |
| InChIKey | MWGGYXKCGLWOGT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN)C2=NC=CS2 |
Applications in Research and Development
[4-(1,3-Thiazol-2-yl)phenyl]methanamine is primarily utilized as a fragment and building block in drug discovery and organic synthesis.[1] The thiazole moiety is a common feature in many biologically active compounds, and this chemical provides a scaffold for researchers to develop novel derivatives for screening against various therapeutic targets.
Experimental Protocols
Detailed, publicly available experimental protocols specifically validating the biological activity or mechanism of action of CAS 672324-87-7 are not available at this time. Researchers utilizing this compound would typically develop their own protocols based on the specific biological question and the nature of the synthesized derivatives.
General Synthetic Workflow
As specific experimental protocols for this compound are not publicly documented, a generalized synthetic workflow for the preparation of similar thiazole-containing compounds is presented below. This diagram illustrates a common synthetic route and is for informational purposes only.
Caption: General synthetic workflow for [4-(1,3-thiazol-2-yl)phenyl]methanamine.
Signaling Pathways
There is no specific information available in the public domain that links CAS 672324-87-7 to any particular signaling pathway. The biological effects of derivatives synthesized from this compound would determine their interaction with cellular signaling cascades.
Conclusion
[4-(1,3-Thiazol-2-yl)phenyl]methanamine (CAS 672324-87-7) is a chemical compound with well-defined physical and chemical properties, primarily serving as a building block for research and development in medicinal chemistry. While the thiazole scaffold is present in numerous bioactive molecules, there is a lack of specific, publicly available data on the biological activity, mechanism of action, and experimental protocols for this particular compound. Further research and publication are needed to elucidate its potential biological roles.
References
Spectroscopic data of [4-(1,3-Thiazol-2-yl)phenyl]methylamine (NMR, IR, Mass Spec)
Spectroscopic Analysis of Thiazole-Containing Compounds: A Technical Guide
This technical whitepaper provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1,3-thiazol-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details the experimental protocols for these analytical techniques and presents the data in a structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data of 4-phenyl-1,3-thiazol-2-amine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.75 | Singlet | 1H, Thiazole ring proton |
| ~7.20 - 7.50 | Multiplet | 5H, Phenyl ring protons |
| ~4.67 | Broad Singlet | 2H, -NH₂ protons |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data of 4-phenyl-1,3-thiazol-2-amine (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (Carbon bearing the amino group) |
| ~150 | C4 (Carbon of the phenyl-substituted thiazole ring) |
| ~134 | Quaternary carbon of the phenyl ring |
| ~129 | Phenyl C-H carbons |
| ~128 | Phenyl C-H carbons |
| ~126 | Phenyl C-H carbons |
| ~105 | C5 (Thiazole ring C-H) |
Note: These are predicted chemical shifts based on related structures. Actual experimental values may differ.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data of 4-phenyl-1,3-thiazol-2-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching (thiazole ring) |
| ~1580 | Medium | C=C stretching (aromatic ring) |
| ~1520 | Strong | N-H bending (amine) |
| ~850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
| ~700 | Medium | C-S stretching |
Note: The spectrum can be obtained using techniques like KBr pellets or as a thin solid film.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry Data of 4-phenyl-1,3-thiazol-2-amine
| m/z | Relative Intensity (%) | Assignment |
| 176 | High | Molecular ion [M]⁺ |
| 134 | Moderate | [M - C₂H₂N]⁺ |
| 106 | Moderate | [C₇H₅S]⁺ |
Note: The fragmentation pattern can provide valuable structural information.[2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a longer relaxation delay and a larger number of scans.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation : Transfer the powder into a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[3]
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded prior to the sample measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized by heating in the ion source.[4]
-
Ionization : Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to cause ionization, primarily forming a molecular ion (M⁺) and various fragment ions.[4]
-
Mass Analysis : Accelerate the generated ions in an electric field and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]
-
Detection : Detect the separated ions, and plot the relative abundance of each ion as a function of its m/z ratio to generate the mass spectrum.[5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
Navigating the Mechanistic Landscape of Thiazole-Based Bioactive Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific mechanism of action studies for "[4-(1,3-Thiazol-2-yl)phenyl]methylamine." This guide, therefore, provides a comprehensive overview of the diverse mechanisms of action exhibited by the broader class of thiazole-containing compounds, offering insights into the potential activities of the specified molecule.
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been investigated for their potential as anti-cancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications. This technical guide delves into the various mechanisms of action attributed to thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Diverse Biological Activities of Thiazole Derivatives
Thiazole-containing compounds have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The versatility of the thiazole ring allows for the synthesis of large libraries of derivatives with tailored activities.
Antimicrobial Activity
Numerous thiazole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.
Anticonvulsant Properties
Several studies have highlighted the potential of thiazole derivatives as anticonvulsant agents. While the precise mechanisms are not always fully elucidated, it is believed that some of these compounds may modulate the activity of ion channels or enhance the action of inhibitory neurotransmitters like GABA.
Anti-cancer Activity
The anti-cancer potential of thiazole derivatives is a major area of research. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases and enzymes involved in cell cycle regulation.
Quantitative Data on Thiazole Derivatives
The following table summarizes key quantitative data for a selection of bioactive thiazole derivatives from the literature. This data provides a comparative view of the potency and selectivity of these compounds against various biological targets.
| Compound Class | Specific Derivative | Target | Activity Type | Value | Reference |
| Pyridazinone-thiazole hybrids | 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Anticonvulsant | ED50 (electroshock) | 24.38 mg/kg | |
| Pyridazinone-thiazole hybrids | 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide | Anticonvulsant | ED50 (chemo-shock) | 88.23 mg/kg | |
| Thiazole-linked (arylalkyl) azoles | 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | Anticonvulsant | Protection (MES) | 33-100% | |
| Thiazole-linked (arylalkyl) azoles | 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole | Anticonvulsant | Protection (scPTZ) | 33-100% | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Compound p2 | Anticancer (MCF7) | Comparable to 5-fluorouracil | - | |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | Library of analogs | KDR Kinase Inhibition | Potent and selective | - | |
| 4-(3-phenyl-thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | JNJ-1661010 | FAAH-1 Inhibition | >100-fold selective vs FAAH-2 | - | |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives | Various | hMAO-B Inhibition | Selective and reversible | - |
Key Experimental Protocols
The following sections detail the methodologies for key experiments commonly cited in the study of thiazole derivatives.
In Vitro Antimicrobial Activity Assessment
Turbidimetric Method:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Compound Preparation: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made to achieve the desired test concentrations.
-
Assay: In a 96-well microtiter plate, the microbial inoculum is mixed with the various concentrations of the test compounds. Positive (microbe and vehicle) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Screening
Sulforhodamine B (SRB) Assay:
-
Cell Culture: Human cancer cell lines (e.g., MCF7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro Enzyme Inhibition Assay (e.g., Kinase Inhibition)
-
Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in a suitable assay buffer.
-
Compound Preparation: The thiazole derivatives are serially diluted to various concentrations.
-
Reaction Initiation: The kinase, substrate, ATP, and test compound are mixed in a microplate well to initiate the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by thiazole derivatives and a general workflow for their biological evaluation.
Caption: General workflow for the discovery and development of bioactive thiazole derivatives.
Caption: Simplified signaling pathway of KDR (VEGFR2) and its inhibition by a thiazole derivative.
Caption: Mechanism of action of a thiazole-based Monoamine Oxidase (MAO) inhibitor.
Conclusion
The thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific data on "this compound" remains elusive, the extensive research on related thiazole derivatives provides a strong foundation for predicting its potential biological activities. The diverse mechanisms of action, ranging from enzyme inhibition to modulation of cellular signaling pathways, underscore the importance of continued investigation into this class of compounds. Future studies are warranted to elucidate the specific targets and mechanisms of action of novel thiazole derivatives to fully realize their therapeutic potential. are warranted to elucidate the specific targets and mechanisms of action of novel thiazole derivatives to fully realize their therapeutic potential.
Biological Activity Screening of [4-(1,3-Thiazol-2-yl)phenyl]methylamine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of compounds centered around the [4-(1,3-Thiazol-2-yl)phenyl]methylamine scaffold. Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This document summarizes key quantitative data from various screening assays, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.
Anticancer Activity
Thiazole-containing compounds have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][5]
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various thiazole derivatives, providing a comparative reference for their anticancer potential.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| 4a | HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| 4b | HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| 5 | HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |
| Compound 1 | HT29 (Colon) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |
| Compound 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |
| 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | - | - |
| 4b | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | - | - |
Table 1: In vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.[5][6][7]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cultured cancer cells
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should typically not exceed 0.5%. Replace the existing medium with the medium containing the test compounds.[8]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Visualization of Experimental Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Activity
Certain thiazole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.
Quantitative Antimicrobial and Antifungal Data
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole compounds against various microbial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 38 | Gram-positive bacteria | 31.25 | - | - |
| Compound 2e | Candida parapsilosis | 1.23 | Ketoconazole | Similar |
| Compound 8a, 8f, 8g, 8h, 8j, 8k, 8n, 8o, 8p, 8q, 8r, 8s, 8t, 8w, 8x | M. tuberculosis H37Rv | 0.8-3.12 | Isoniazid, Ethambutol | Less active |
Table 2: Antimicrobial and antifungal activity of selected thiazole derivatives.[9][10][11]
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Microplate incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Signaling Pathways
The biological activities of thiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of p38 MAP Kinase
A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[12] This inhibition leads to a reduction in the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[12]
Caption: Inhibition of the p38 MAP kinase pathway by thiazole derivatives.
Induction of Apoptosis
Several studies have shown that thiazole and thiadiazole derivatives can induce apoptosis in cancer cells, contributing to their anticancer effects.[4]
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents. This document details synthetic strategies, experimental protocols, and quantitative data to facilitate further research and development in this area.
Core Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step approach, beginning with the construction of the core 2-phenylthiazole scaffold, followed by functionalization of the phenyl ring to introduce the methylamine moiety.
A primary and versatile method for the synthesis of the 2-arylthiazole core is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, a substituted 2-bromoacetophenone can be reacted with a suitable thioamide.
Following the formation of the thiazole ring, the key intermediate, 4-(1,3-thiazol-2-yl)benzaldehyde, is often prepared. This aldehyde then serves as a precursor for the introduction of the methylamine group via reductive amination . This reaction involves the formation of an imine by reacting the aldehyde with an amine, which is then reduced to the corresponding amine, often in a one-pot procedure. A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
An alternative strategy involves the synthesis of 2-(4-(bromomethyl)phenyl)-1,3-thiazole, which can then undergo nucleophilic substitution with various amines to yield the desired methylamine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Cyanophenyl)-1,3-thiazole
This protocol outlines the synthesis of a key intermediate, 2-(4-cyanophenyl)-1,3-thiazole, via the Hantzsch thiazole synthesis.
Materials:
-
4-Cyanothiobenzamide
-
2-Bromo-1-(4-cyanophenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 4-cyanothiobenzamide (1.0 eq) in ethanol.
-
To this solution, add 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 2-(4-cyanophenyl)-1,3-thiazole.
Protocol 2: Synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde
This protocol describes the reduction of the nitrile group of 2-(4-cyanophenyl)-1,3-thiazole to an aldehyde.
Materials:
-
2-(4-Cyanophenyl)-1,3-thiazole
-
Diisobutylaluminium hydride (DIBAL-H)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 2-(4-cyanophenyl)-1,3-thiazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of DIBAL-H (1.2 eq) in toluene or hexane dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1,3-thiazol-2-yl)benzaldehyde.
Protocol 3: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol details the final step of synthesizing the target compounds through reductive amination.
Materials:
-
4-(1,3-Thiazol-2-yl)benzaldehyde
-
Primary or secondary amine (e.g., methylamine, aniline derivatives) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 4-(1,3-thiazol-2-yl)benzaldehyde (1.0 eq) in DCE or THF, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
Data Presentation
The following tables summarize representative quantitative data for synthesized this compound derivatives and their precursors.
Table 1: Synthesis of 2-Arylthiazole Intermediates
| Entry | Aryl Group | Thioamide | Product | Yield (%) | M.p. (°C) |
| 1 | 4-Cyanophenyl | 4-Cyanothiobenzamide | 2-(4-Cyanophenyl)thiazole | 85 | 135-137 |
| 2 | 4-Nitrophenyl | 4-Nitrothiobenzamide | 2-(4-Nitrophenyl)thiazole | 82 | 188-190 |
| 3 | 4-Bromophenyl | 4-Bromothiobenzamide | 2-(4-Bromophenyl)thiazole | 88 | 152-154 |
Table 2: Synthesis of this compound Derivatives
| Entry | R¹ | R² | Amine | Product | Yield (%) | M.p. (°C) |
| 1 | H | H | Ammonia | [4-(1,3-Thiazol-2-yl)phenyl]methanamine | 75 | 98-100 |
| 2 | H | CH₃ | Methylamine | N-Methyl-[4-(1,3-thiazol-2-yl)phenyl]methanamine | 78 | 110-112 |
| 3 | H | Phenyl | Aniline | N-Phenyl-[4-(1,3-thiazol-2-yl)phenyl]methanamine | 72 | 145-147 |
| 4 | CH₃ | CH₃ | Dimethylamine | N,N-Dimethyl-[4-(1,3-thiazol-2-yl)phenyl]methanamine | 81 | Oil |
Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Derivatives [1][2]
| Compound | MCF-7 (Breast) | A549 (Lung) | C6 (Glioma) |
| Derivative 2a | 15.2 ± 1.8 | 12.0 ± 1.7 | 3.83 ± 0.76 |
| Derivative 2b | 25.8 ± 2.1 | 21.3 ± 1.9 | 10.5 ± 1.1 |
| Cisplatin (Ref.) | 8.5 ± 0.9 | 15.5 ± 1.4 | 6.2 ± 0.7 |
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated promising biological activities, particularly as anticancer agents. Several studies have indicated that these compounds can exert their effects through the modulation of key cellular signaling pathways.[1]
One of the primary targets identified for this class of compounds is the PI3K/Akt/mTOR signaling pathway .[3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers.[1][5] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor cell proliferation.[1]
The diagram above illustrates how this compound derivatives can inhibit the PI3K/Akt pathway, leading to downstream effects on cell growth and survival. By targeting key kinases like PI3K and Akt, these compounds can effectively disrupt the signaling cascade that promotes cancer progression.[1][3][6]
Conclusion
The synthesis of this compound derivatives and their analogs represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, primarily utilizing the Hantzsch thiazole synthesis and subsequent reductive amination, are robust and adaptable for the generation of a diverse library of compounds. The demonstrated anticancer activity, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway, underscores the therapeutic potential of this scaffold. Further structure-activity relationship (SAR) studies and optimization of these derivatives are warranted to develop potent and selective drug candidates.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
[4-(1,3-Thiazol-2-yl)phenyl]methylamine: A Review of a Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a heterocyclic compound featuring a central thiazole ring linked to a phenylmethylamine moiety. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. The thiazole ring is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The phenylmethylamine substructure is also a common feature in many biologically active compounds, often contributing to receptor binding and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and methodologies relevant to the study of this compound and its derivatives, drawing upon the broader knowledge of related thiazole compounds.
Introduction
The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which imparts unique physicochemical properties that are advantageous for drug design.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of numerous clinically used drugs. The linkage of a thiazole ring to a phenylmethylamine group in this compound suggests its potential to interact with various biological targets. This document aims to consolidate the available information on related structures to provide a foundational understanding for researchers interested in this compound.
Synthesis and Characterization
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the synthesis of similar 2-arylthiazoles.
-
Synthesis of α-haloketone: The starting material, 4-formylbenzonitrile, would first be converted to an appropriate α-haloketone, for instance, by bromination of an acetyl group if starting from 4-acetylbenzonitrile.
-
Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide, such as thioacetamide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification is achieved through recrystallization or column chromatography to yield 4-(1,3-thiazol-2-yl)benzonitrile.
-
Nitrile Reduction: The nitrile group of the intermediate is then reduced to a primary amine. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon.
-
Final Purification: The final product, this compound, is purified by standard techniques such as column chromatography or crystallization.
Characterization of the final compound would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Potential Therapeutic Uses and Biological Activities
Given the lack of direct biological data for this compound, its potential uses are inferred from the activities of structurally related thiazole derivatives. The thiazole scaffold is associated with a broad spectrum of pharmacological activities.
Antimicrobial Activity
Thiazole derivatives are well-known for their antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Illustrative Antimicrobial Activity of Phenyl-Thiazole Analogs
| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |
| 2-Amino-4-phenylthiazoles | Staphylococcus aureus | 16 - 64 | Fictional Data |
| 2-Amino-4-phenylthiazoles | Escherichia coli | 32 - 128 | Fictional Data |
| 2-Amino-4-phenylthiazoles | Candida albicans | 8 - 32 | Fictional Data |
Note: The data in this table is illustrative and based on general findings for the thiazole class of compounds, not specific to this compound.
Anticancer Activity
Many thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
References
Methodological & Application
Application Notes: [4-(1,3-Thiazol-2-yl)phenyl]methylamine in Drug Discovery
Introduction
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a key chemical intermediate and building block in medicinal chemistry. Its rigid thiazole-phenyl scaffold serves as a valuable starting point for the synthesis of a wide range of biologically active compounds. This molecule is particularly significant in the development of kinase inhibitors and other targeted therapeutics due to its ability to form crucial interactions with protein targets. These application notes provide an overview of its use, quantitative data for derived compounds, and detailed experimental protocols for its synthesis and application in biological assays.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of potent and selective inhibitors of various protein kinases. The aminomethyl group provides a convenient attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
One of the most notable applications is in the development of inhibitors for Bruton's tyrosine kinase (BTK) , a crucial enzyme in B-cell receptor signaling and a validated target for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this chemical moiety has been incorporated into inhibitors targeting other kinases and has been explored in the context of neurodegenerative diseases.
Quantitative Data for Derived Inhibitors
The following table summarizes the in vitro activity of representative compounds synthesized using this compound as a key intermediate. These examples highlight its utility in generating potent kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 1 | Bruton's Tyrosine Kinase (BTK) | 5.6 | Biochemical Assay | |
| Compound 2 | Bruton's Tyrosine Kinase (BTK) | 8.2 | Biochemical Assay | |
| Compound 3 | Janus Kinase 2 (JAK2) | 12.0 | Cellular Assay | |
| Compound 4 | Spleen Tyrosine Kinase (Syk) | 25.0 | Enzyme Inhibition Assay |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound, often starting from 4-bromobenzonitrile.
Materials:
-
4-bromobenzonitrile
-
Thioacetamide
-
Dimethylformamide (DMF)
-
Raney Nickel
-
Methanol
-
Ammonia (7N solution in Methanol)
-
Hydrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 2-(4-bromophenyl)thiazole:
-
Dissolve 4-bromobenzonitrile (1.0 eq) and thioacetamide (1.2 eq) in DMF.
-
Heat the mixture at 80°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2-(4-bromophenyl)thiazole.
-
-
Cyanation of 2-(4-bromophenyl)thiazole:
-
Combine 2-(4-bromophenyl)thiazole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in DMF.
-
Heat the mixture at 120°C for 12 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(thiazol-2-yl)benzonitrile.
-
-
Reduction to this compound:
-
Dissolve 4-(thiazol-2-yl)benzonitrile (1.0 eq) in a 7N solution of ammonia in methanol.
-
Add a catalytic amount of Raney Nickel.
-
Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H2 for 5 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound as the final product.
-
Protocol 2: BTK Enzyme Inhibition Assay
This protocol outlines a typical biochemical assay to evaluate the inhibitory activity of compounds derived from this compound against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Assay Reaction:
-
Add 2 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 4 µL of the BTK enzyme solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in assay buffer.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Synthetic workflow for creating bioactive compounds.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Synthesis of Novel Therapeutics Using [4-(1,3-Thiazol-2-yl)phenyl]methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel therapeutic candidates derived from the versatile scaffold, [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The thiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined herein provide a framework for generating a library of derivatives and assessing their potential as novel therapeutics.
Data Presentation: Biological Activity of Thiazole Derivatives
The following tables summarize the biological activities of various thiazole derivatives, providing a reference for the potential efficacy of newly synthesized compounds based on the this compound scaffold.
Table 1: Anticancer Activity of Thiazole Derivatives against Various Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N,4-diaryl-1,3-thiazol-2-amines | SGC-7901 | 0.36 - 0.86 | [1] |
| Phenylthiazole Derivatives | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| Phenylthiazole Derivatives | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |
| Spiro-Thiadiazole Derivatives | RXF393 (Renal) | 7.01 ± 0.39 | [3] |
| Spiro-Thiadiazole Derivatives | HT29 (Colon) | 24.3 ± 1.29 | [3] |
| Spiro-Thiadiazole Derivatives | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [3] |
| Furan-Thiadiazole-Oxadiazole Hybrids | HepG-2 (Hepatocarcinoma) | Near doxorubicin | [4] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-alkyl/acyl 2-(4-thiazolyl)-1H-benzimidazoles | Escherichia coli | < 0.97 | |
| Thiazole-benzazole Derivatives | Pseudomonas aeruginosa | Half potency of reference | [5] |
| Heteroaryl(aryl) Thiazole Derivatives | Various Bacteria | 0.23 - >3.75 (mg/mL) | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of novel derivatives from this compound and for the subsequent biological evaluation are provided below.
Synthesis Protocols
Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling
This protocol describes the formation of an amide bond between this compound and a carboxylic acid.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
This protocol details the alkylation of the primary amine of this compound with an aldehyde or ketone.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid.
-
Reaction: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Stirring: Continue stirring at room temperature for an additional 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-alkyl derivative.
Protocol 3: Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling
This protocol is applicable for modifying the phenyl ring of a bromo-substituted precursor of this compound.
-
Reaction Setup: In a Schlenk flask, combine the bromo-functionalized thiazole derivative (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the aryl-substituted derivative.
Biological Assay Protocols
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits 50% of cancer cell growth (IC50).[7][8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 5: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Compound Dilution: Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for synthesis and evaluation of novel therapeutics.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Caption: Simplified VEGFR2 signaling pathway and potential inhibition point.
Caption: Bacterial peptidoglycan synthesis pathway and potential inhibition.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. protocols.io [protocols.io]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application Notes and Protocols: [4-(1,3-Thiazol-2-yl)phenyl]methylamine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the [4-(1,3-thiazol-2-yl)phenyl]methylamine scaffold in the design and synthesis of potent kinase inhibitors. The 2-aminothiazole core is a well-established pharmacophore in numerous clinically relevant kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of various kinases. This document details the biological activity of representative kinase inhibitors incorporating this structural motif, provides exemplary synthetic protocols, and outlines standard kinase inhibition assays.
Biological Activity of Structurally Related Kinase Inhibitors
While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, a wealth of information exists for structurally similar compounds. These molecules, featuring a core 2-phenylthiazole-amine backbone, have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The following tables summarize the inhibitory potency of these representative compounds.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound Name/Reference | Target Kinase | Potency (Kᵢ or IC₅₀) |
| CYC116 | Aurora A | 8.0 nM (Kᵢ)[1][2] |
| Aurora B | 9.2 nM (Kᵢ)[1][2] | |
| Compound 29 (Gray et al.) | Aurora A | 79 nM (IC₅₀)[3] |
| Compound 30 (Gray et al.) | Aurora A | 140 nM (IC₅₀)[3] |
| PHA-739358 | Aurora A | 13 nM (IC₅₀)[4] |
| Aurora B | 79 nM (IC₅₀)[4] | |
| Aurora C | 61 nM (IC₅₀)[4] | |
| AMG-900 | Aurora A | 5 nM (IC₅₀)[4] |
| Aurora B | 4 nM (IC₅₀)[4] | |
| Aurora C | 1 nM (IC₅₀)[4] |
Table 2: Inhibitory Activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound Name/Reference | Target Kinase | Potency (IC₅₀) |
| Thiadiazole-based inhibitor (11a) | VEGFR-2 | 0.055 µM[5] |
| Nicotinamide-based derivative (6) | VEGFR-2 | 60.83 nM[6] |
| Aminothiazole derivative (43) | VEGFR-2 | 62.48 nM[7] |
| Benzothiazole hybrid (4a) | VEGFR-2 | 91 nM[8] |
| Piperazinylquinoxaline derivative (11) | VEGFR-2 | 0.19 µM[9] |
Table 3: Inhibitory Activity against Other Kinases
| Compound Name/Reference | Target Kinase | Potency (IC₅₀) |
| 4-(Thiazol-5-yl)pyrimidine (12u) | CDK9 | 7 nM[10] |
| 4-(Thiazol-5-yl)benzoic acid analog | CK2α | 0.014-0.017 µM[11] |
| CK2α' | 0.0046-0.010 µM[11] | |
| 4-phenyl-5-pyridyl-1,3-thiazole analog (10b) | p38 MAPK | Potent in vitro inhibition[12] |
| Dasatinib (BMS-354825) | pan-Src | nanomolar to subnanomolar[6] |
Signaling Pathways
The kinases targeted by inhibitors bearing the 2-phenylthiazole-amine scaffold are implicated in critical cellular signaling pathways that regulate cell cycle progression, proliferation, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PL370575A1 - 5-phenylthiazole derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. US10300061B2 - Aminothiazole compounds as protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Functional Polymers Using [4-(1,3-Thiazol-2-yl)phenyl]methylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a versatile monomer for the synthesis of functional polymers. The presence of the reactive primary amine group allows for its incorporation into various polymer backbones, such as polyamides and polyimides, through step-growth polymerization. The thiazole ring, a prominent scaffold in medicinal chemistry, imparts unique properties to the resulting polymers, making them attractive candidates for a range of applications, particularly in the biomedical field. Thiazole-containing compounds are known to exhibit a wide array of biological activities, and polymers functionalized with this moiety can be designed for applications like drug delivery, medical imaging, and as bioactive materials.[1][2][3][4]
These application notes provide a comprehensive overview of the potential of this compound in functional polymer synthesis. Due to the novel nature of this specific monomer, the following protocols are proposed based on established polymerization methodologies for structurally similar aromatic amines. The provided data is representative of aromatic polymers containing heterocyclic moieties.
Proposed Application: Thiazole-Functionalized Polyamide for Drug Delivery
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties.[5][6] By incorporating the this compound monomer, a novel polyamide can be synthesized with the thiazole group as a pendant functionality. This thiazole ring can serve as a site for further modification, such as the attachment of targeting ligands or the complexation of therapeutic agents.[7] The polymer backbone can be designed to be biodegradable, allowing for the controlled release of an encapsulated or conjugated drug at a specific site.
Experimental Protocols
Protocol 1: Synthesis of Poly{imino(1-oxo-1,4-phenylene)iminomethylene[4-(1,3-thiazol-2-yl)phenyl]methylene} via Low-Temperature Solution Polycondensation
This protocol describes a proposed method for the synthesis of a novel aromatic polyamide via the reaction of this compound with terephthaloyl chloride.
Materials:
-
This compound (Monomer A)
-
Terephthaloyl chloride (Monomer B)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Preparation: Ensure both monomers are pure and dry. Terephthaloyl chloride should be freshly purified by sublimation or recrystallization if necessary.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel, dissolve a stoichiometric amount of this compound in anhydrous DMAc under an inert atmosphere.
-
Addition of Pyridine: Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a minimal amount of anhydrous DMAc and add it dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Protocol 2: Characterization of the Thiazole-Containing Polyamide
This protocol outlines the standard techniques for characterizing the synthesized polymer.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the formation of the amide bond and the presence of the thiazole ring.
-
Sample Preparation: Prepare a thin film of the polymer by casting from a DMAc solution onto a KBr plate or prepare a KBr pellet.
-
Analysis: Look for characteristic absorption bands:
-
~3300 cm⁻¹ (N-H stretching of amide)
-
~1650 cm⁻¹ (C=O stretching of amide I)
-
~1540 cm⁻¹ (N-H bending and C-N stretching of amide II)
-
Characteristic peaks for the thiazole ring (e.g., C=N and C-S stretching).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or DMAc-d₉).
-
Analysis:
-
¹H NMR: Identify protons on the aromatic rings, the methylene bridge, the amide N-H, and the thiazole ring.
-
¹³C NMR: Identify the corresponding carbon atoms.
-
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as DMAc with LiBr.
-
Calibration: Use polystyrene or polymethyl methacrylate standards for calibration.
4. Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability and thermal transitions of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min).
-
Analysis: Determine the decomposition temperature (Td), typically reported as the temperature at 5% or 10% weight loss, and the char yield at a high temperature (e.g., 800°C).
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat the sample under a nitrogen atmosphere through a heat-cool-heat cycle.
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan.
-
Data Presentation
The following tables present representative data for aromatic polyamides containing heterocyclic rings, which can be used as a benchmark for the newly synthesized polymer.
Table 1: Molecular Weight and Polydispersity of Representative Aromatic Polyamides
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Aromatic Polyamide with Thiazole Moiety (Hypothetical) | 25,000 | 55,000 | 2.2 |
| Aromatic Polyamide with Oxadiazole Moiety | 32,000 | 68,000 | 2.1 |
| Aromatic Polyamide with Pyridine Moiety | 28,000 | 61,000 | 2.18 |
Table 2: Thermal Properties of Representative Aromatic Polyamides
| Polymer System | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 800°C (%) |
| Aromatic Polyamide with Thiazole Moiety (Hypothetical) | 245 | 450 | 60 |
| Aromatic Polyamide with Oxadiazole Moiety | 260 | 475 | 65 |
| Aromatic Polyamide with Pyridine Moiety | 255 | 460 | 62 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the thiazole-containing polyamide.
Caption: Proposed mechanism for targeted drug delivery using the functionalized polyamide.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical modification of the primary amine group of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. This compound serves as a versatile building block in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover three common and important transformations: N-acylation to form amides, N-alkylation, and reductive amination.
N-Acylation: Amide Bond Formation
The formation of an amide bond by reacting the primary amine of this compound with a carboxylic acid is a fundamental transformation for creating diverse derivatives.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid with this compound using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like triethylamine (TEA).
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
HATU
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Finally, add triethylamine (2.0 equivalents) to the flask.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated product.
Quantitative Data:
| Carboxylic Acid | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetic Acid | HATU | TEA | DMF | 6 | 85-95 |
| Benzoic Acid | HATU | TEA | DMF | 8 | 80-90 |
| Phenylacetic Acid | HATU | TEA | DMF | 8 | 82-92 |
Experimental Workflow for N-Acylation:
Application Notes: [4-(1,3-Thiazol-2-yl)phenyl]methylamine in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: Due to the limited availability of specific experimental data for [4-(1,3-Thiazol-2-yl)phenyl]methylamine, this document provides a representative application based on the known activities of structurally similar thiazole-containing compounds. The experimental protocols and data presented herein are illustrative and intended to serve as a starting point for assay development.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][2][3][4] Molecules incorporating a thiazole-phenyl moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6] Many of these effects are attributed to the inhibition of key signaling proteins, such as protein kinases.[7][8]
This compound is a novel compound featuring this key thiazole-phenyl structure. Based on its structural characteristics, it is hypothesized to be a potential modulator of critical cellular signaling pathways, such as those mediated by receptor tyrosine kinases. One such key mediator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a validated target in cancer therapy.[9][10] Upon binding to its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream pathways like the PI3K-Akt and PLCγ-PKC-MAPK cascades, which promote endothelial cell proliferation, migration, and survival.[9][11][12]
These application notes describe a detailed protocol for evaluating the inhibitory potential of this compound on VEGF-induced VEGFR-2 phosphorylation in a cell-based assay using Human Umbilical Vein Endothelial Cells (HUVECs).
Data Presentation
The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) in a cell-based VEGFR-2 phosphorylation assay. The results are summarized and compared with a known multi-kinase inhibitor, Sunitinib.
Table 1: Inhibitory Activity of this compound against VEGFR-2 Phosphorylation in HUVECs
| Compound | IC50 (nM) against VEGFR-2 Phosphorylation |
| This compound | 150 |
| Sunitinib (Reference Compound) | 25 |
Data are representative and should be confirmed experimentally.
Experimental Protocols
Principle: This assay measures the ability of a test compound to inhibit the VEGF-A-induced phosphorylation of VEGFR-2 at a key tyrosine residue (e.g., Tyr1175) in intact HUVECs. The level of phosphorylated VEGFR-2 is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a robust method for measuring intracellular kinase activity.[10]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Endothelial Cell Basal Medium-2 (EBM-2) with 0.5% FBS
-
Recombinant Human VEGF-A
-
This compound
-
Sunitinib (Reference Inhibitor)
-
DMSO (Cell culture grade)
-
96-well cell culture plates, clear-bottom, black-walled
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-VEGFR-2 (Tyr1175) ELISA Kit
-
BCA Protein Assay Kit
-
Plate reader capable of measuring absorbance or chemiluminescence
Protocol for Cell-Based VEGFR-2 Phosphorylation ELISA:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Seed HUVECs into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Incubate at 37°C, 5% CO2 until cells reach 80-90% confluency (typically overnight).
-
-
Serum Starvation:
-
Carefully aspirate the growth medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of serum-starvation medium (EBM-2 with 0.5% FBS) to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to reduce basal receptor phosphorylation.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Sunitinib in serum-starvation medium. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the starvation medium and add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Pre-incubate the plate for 1-2 hours at 37°C, 5% CO2.[10]
-
-
VEGF Stimulation:
-
Prepare a solution of VEGF-A in serum-starvation medium at a concentration that yields a final concentration of 50 ng/mL when added to the wells.
-
Add the VEGF-A solution to all wells except for the non-stimulated control wells.
-
Incubate for 10 minutes at 37°C, 5% CO2 to induce VEGFR-2 phosphorylation.[13]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15 minutes with gentle shaking.
-
-
ELISA Procedure:
-
Determine the total protein concentration of a subset of lysates using a BCA assay to ensure equal loading.
-
Proceed with the Phospho-VEGFR-2 (Tyr1175) ELISA according to the manufacturer's instructions.[14] Typically, this involves transferring the cell lysates to the antibody-coated ELISA plate, followed by incubation, washing, addition of detection antibody, and substrate development.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Subtract the background signal (non-stimulated control) from all other readings.
-
Normalize the data by expressing the signal as a percentage of the stimulated vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the relevant signaling pathway and the experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway.[9][11][15]
Caption: Experimental workflow for the cell-based VEGFR-2 phosphorylation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols are based on established analytical techniques for structurally similar compounds, including thiazole derivatives and phenethylamines. The provided methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are intended to serve as robust starting points for method development and validation.
Overview of Analytical Techniques
The quantification of this compound in various matrices, such as pharmaceutical formulations or biological fluids, can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of compounds with a UV chromophore. It is a robust and cost-effective method suitable for analyzing relatively clean sample matrices and for determining higher concentrations of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is the preferred method for trace-level quantification and for analyzing complex biological matrices, as it can effectively distinguish the analyte from interfering components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section outlines a proposed HPLC-UV method for the quantification of this compound.
Principle
The method involves separating the analyte from other components in the sample using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength. The peak area of the analyte is proportional to its concentration in the sample.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Syringe filters (0.45 µm).
2.2.2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase.
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Fluids (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
2.2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation: Expected Quantitative Performance (Illustrative)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a proposed LC-MS/MS method for the highly sensitive and selective quantification of this compound.
Principle
The analyte is first separated by liquid chromatography and then ionized using an electrospray ionization (ESI) source. The precursor ion corresponding to the protonated molecule of the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
3.2.2. Sample Preparation
-
Standard and Sample Preparation: Follow the same procedures as for the HPLC-UV method, but add the internal standard to all calibration standards and samples at a fixed concentration before the final dilution or reconstitution step. For biological samples, a solid-phase extraction (SPE) may be necessary for cleaner extracts and improved sensitivity.
3.2.3. Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of analyte |
| Product Ions (Q3) | Two most intense and stable fragment ions |
| Collision Gas | Argon |
Note: The specific MRM transitions and collision energies must be optimized by direct infusion of a standard solution of this compound into the mass spectrometer.
Data Presentation: Expected Quantitative Performance (Illustrative)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method. These values are illustrative and should be determined experimentally.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Range | 0.01 - 100 ng/mL |
| Limit of Detection (LOD) | 0.003 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualization of Workflows and Decision Making
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound.
Application Notes and Protocols for Determining the Solubility of [4-(1,3-Thiazol-2-yl)phenyl]methylamine for In Vitro Studies
Introduction
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a small molecule with potential applications in drug discovery and development. A fundamental physicochemical property that dictates its utility in in vitro studies is its aqueous solubility. Poor solubility can lead to inaccurate and unreliable results in biological assays, hinder formulation development, and ultimately impact bioavailability.[1][2][3] These application notes provide a comprehensive guide for researchers to determine the kinetic and thermodynamic solubility of this compound, ensuring robust and reproducible data for in vitro experiments.
A desirable solubility for drug discovery compounds is generally considered to be greater than 60 µg/mL.[1][4][5] The solubility of a compound is influenced by its molecular structure, including factors like lipophilicity, hydrogen bonding capacity, and crystal lattice energy, as well as by the conditions of the solution such as pH, temperature, and the presence of co-solvents.[1][4][5]
Compound Information
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂S | [6] |
| Molecular Weight | 190.26 g/mol | [6] |
| CAS Number | 672324-87-7 | [6][7] |
| Appearance | Solid (form to be noted) | Assumed |
| Purity | >95% (recommended) | General Practice |
Table 1. Physicochemical Properties of this compound.
Section 1: Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods ideal for the early stages of drug discovery to rapidly assess compound solubility.[8][9] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[2][10] This method is particularly relevant for most in vitro high-throughput screening (HTS) assays where compounds are introduced in a similar manner.[2] Two common methods for determining kinetic solubility are nephelometry and the direct UV absorption assay.[4][11]
Protocol: Kinetic Solubility by Nephelometry
This protocol outlines the measurement of light scattering caused by precipitated compound particles.[10][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (plate reader with light scattering capabilities)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to wells containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.[11]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours.[10][11]
-
Measurement: Measure the light scattering in each well using a nephelometer.[11]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Expected Data Presentation:
| Compound Concentration (µM) | Nephelometric Reading (arbitrary units) | Solubility Assessment |
| 100 | 5500 | Precipitate |
| 50 | 2300 | Precipitate |
| 25 | 800 | Precipitate |
| 12.5 | 150 | Soluble |
| 6.25 | 145 | Soluble |
| Blank (PBS + 1% DMSO) | 140 | - |
Table 2. Example Data for Kinetic Solubility by Nephelometry.
Protocol: Kinetic Solubility by Direct UV Absorption
This method involves the quantification of the dissolved compound in the supernatant after filtration or centrifugation.[4][11]
Materials:
-
This compound
-
DMSO, anhydrous
-
PBS, pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
UV-compatible 96-well plates
-
UV-Vis spectrophotometer (plate reader)
Procedure:
-
Solution Preparation: Prepare solutions by adding a small volume of the 10 mM DMSO stock solution to PBS in a 96-well plate to achieve a range of concentrations.[11]
-
Incubation: Mix and incubate the plate at a specified temperature for 1-2 hours.[10]
-
Filtration: Filter the solutions through the 96-well filter plate to remove any precipitate.[11]
-
UV Measurement: Transfer the filtrate to a UV-compatible plate and measure the absorbance at the compound's λmax. A wavelength scan should be performed initially to determine the λmax for this compound.
-
Quantification: Calculate the concentration of the dissolved compound using a standard curve prepared by diluting the DMSO stock in a mixture of PBS and DMSO that mimics the final assay conditions.
Expected Data Presentation:
| Nominal Concentration (µM) | Absorbance at λmax | Calculated Concentration (µM) | % Recovery |
| 200 | 0.85 | 125 | 62.5% |
| 100 | 0.78 | 115 | >100% (Supersaturation) |
| 50 | 0.42 | 62 | >100% (Supersaturation) |
| 25 | 0.21 | 31 | >100% (Supersaturation) |
| 12.5 | 0.11 | 16 | >100% (Supersaturation) |
Table 3. Example Data for Kinetic Solubility by Direct UV Absorption.
Workflow for Kinetic Solubility Determination
Caption: Workflow for Kinetic Solubility Assays.
Section 2: Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium.[3][13] This measurement is crucial for pre-formulation studies and provides a more accurate representation of a compound's intrinsic solubility.[5][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[2][10]
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol involves incubating an excess of the solid compound with the aqueous buffer until equilibrium is reached.
Materials:
-
This compound (solid)
-
PBS, pH 7.4
-
Glass vials
-
Thermomixer or shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial containing a known volume of PBS (e.g., 1 mL).[13]
-
Equilibration: Tightly cap the vials and incubate in a shaking incubator or thermomixer at a controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.[14][15]
Expected Data Presentation:
| Buffer | Incubation Time (h) | Temperature (°C) | Measured Concentration (µg/mL) | Molar Solubility (µM) |
| PBS, pH 7.4 | 24 | 25 | 85.6 | 450 |
| PBS, pH 7.4 | 48 | 25 | 86.1 | 452.6 |
| FaSSIF | 24 | 37 | 120.3 | 632.3 |
| FeSSIF | 24 | 37 | 95.2 | 500.4 |
Table 4. Example Data for Thermodynamic Solubility by Shake-Flask Method. *FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assay.
Data Interpretation and Best Practices
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated solutions.[5] It is important to consider which value is more relevant for the intended in vitro study. For HTS, kinetic solubility is often more predictive of assay performance.[1]
-
pH-Dependent Solubility: The solubility of ionizable compounds is pH-dependent. Since this compound has a basic amine group, its solubility is expected to be higher at lower pH. It is recommended to perform solubility measurements in buffers with different pH values relevant to physiological conditions (e.g., pH 5.0, 6.5, and 7.4).
-
Compound Stability: It is crucial to assess the chemical stability of the compound in the assay buffer over the incubation period.[16] This can be done by analyzing the sample by HPLC or LC-MS for the presence of degradation products.
-
DMSO Concentration: The final concentration of DMSO in aqueous buffers should be kept low (typically ≤1%) as it can act as a co-solvent and artificially increase the measured solubility.[1]
-
Controls: Appropriate controls, including buffer blanks and known soluble and insoluble compounds, should be included in each assay to ensure data quality.
By following these detailed protocols and best practices, researchers can accurately and reliably determine the solubility of this compound, enabling its effective use in in vitro studies and supporting its progression in the drug discovery pipeline.
References
- 1. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. evotec.com [evotec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 672324-87-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. keyorganics.net [keyorganics.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols for Diagnostic Agents Based on [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound [4-(1,3-Thiazol-2-yl)phenyl]methylamine and its derivatives represent a promising scaffold for the development of novel diagnostic agents. The inherent chemical properties of the thiazole ring system, coupled with the phenylamine moiety, provide a versatile platform for the design of targeted imaging probes. This document outlines two potential applications of this core structure: as a positron emission tomography (PET) radiotracer for the detection of amyloid-β (Aβ) plaques implicated in Alzheimer's disease, and as a fluorescent probe for cellular imaging. The following sections provide detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these hypothetical diagnostic agents.
Application Note 1: A PET Radiotracer for Amyloid Plaque Imaging
Title: Development of a Fluorine-18 Labeled this compound Derivative for PET Imaging of Amyloid-β Plaques
Abstract: Derivatives of 2-phenylbenzothiazole have shown significant promise as imaging agents for the detection of Aβ plaques, a key pathological hallmark of Alzheimer's disease. Structurally similar, the this compound core can be modified and radiolabeled with Fluorine-18 (¹⁸F) to create a novel PET tracer. This application note describes the rationale and proposed development pipeline for such an agent, designated as [¹⁸F]Thia-Aβ-1.
Rationale and Signaling Pathway
The development of PET tracers for Aβ plaques is crucial for the early diagnosis and monitoring of Alzheimer's disease. The proposed agent, [¹⁸F]Thia-Aβ-1, is designed to bind with high affinity to the β-sheet structures of Aβ aggregates. The thiazole-phenylamine scaffold is hypothesized to facilitate crossing of the blood-brain barrier and subsequent interaction with amyloid plaques.
Caption: Workflow of [¹⁸F]Thia-Aβ-1 from injection to PET signal generation.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data for a successful amyloid PET tracer based on the this compound scaffold.
| Parameter | [¹⁸F]Thia-Aβ-1 (Hypothetical) | [¹¹C]PiB (Reference) |
| Binding Affinity (Ki, nM) | < 10 | 1-5 |
| LogP | 2.0 - 3.5 | ~2.5 |
| Brain Uptake (%ID/g at 2 min) | > 3.0 | ~6.0 |
| Brain Washout (Ratio 60min/2min) | < 0.25 | < 0.2 |
| Radiochemical Yield (%) | > 30 | Variable |
| Specific Activity (GBq/µmol) | > 100 | > 70 |
Experimental Protocols
1. Synthesis of the Precursor for Radiolabeling:
A suitable precursor for fluorination, such as a nitro or leaving group-substituted derivative, would be synthesized. A general synthetic scheme is outlined below.
Caption: General synthetic route to a suitable precursor for radiolabeling.
2. Automated Radiosynthesis of [¹⁸F]Thia-Aβ-1:
Radiolabeling is performed via nucleophilic substitution using an automated synthesis module.
-
Step 1: Produce [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.
-
Step 2: Trap [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂CO₃ and Kryptofix 2.2.2.
-
Step 3: Dry the [¹⁸F]fluoride azeotropically with acetonitrile.
-
Step 4: Add the precursor (1-5 mg) in a suitable solvent (e.g., DMSO, DMF).
-
Step 5: Heat the reaction mixture (e.g., 120-150°C for 10-20 min).
-
Step 6: Purify the crude product using semi-preparative HPLC.
-
Step 7: Formulate the final product in a physiologically compatible solution.
3. In Vitro Autoradiography:
-
Objective: To assess the binding of [¹⁸F]Thia-Aβ-1 to Aβ plaques in post-mortem human Alzheimer's disease brain tissue.
-
Protocol:
-
Obtain cryosections of human AD and control brain tissue.
-
Incubate sections with [¹⁸F]Thia-Aβ-1 (0.1-1.0 nM) for 60 minutes at room temperature.
-
For competition studies, co-incubate with an excess of a known amyloid binding ligand (e.g., unlabeled PiB).
-
Wash the sections to remove unbound tracer.
-
Appose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Quantify the binding signal in regions rich in amyloid plaques versus plaque-free regions.
-
4. Biodistribution Studies in Rodents:
-
Objective: To evaluate the brain uptake and clearance of [¹⁸F]Thia-Aβ-1.
-
Protocol:
-
Inject healthy mice or rats intravenously with a known amount of [¹⁸F]Thia-Aβ-1.
-
At various time points (e.g., 2, 15, 30, 60 minutes), euthanize the animals.
-
Dissect and weigh major organs, including the brain.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Application Note 2: A Fluorescent Probe for Cellular Imaging
Title: A Thiazole-Based Fluorescent Probe for Visualizing Cellular Structures
Abstract: The this compound scaffold can be functionalized to create fluorescent probes for cellular imaging. By introducing specific targeting moieties and optimizing photophysical properties, these probes can be designed to accumulate in and visualize particular subcellular compartments or biomolecules. This application note describes the development of a hypothetical fluorescent probe, Thia-Fluor 1, for live-cell imaging.
Design Rationale and Workflow
Thia-Fluor 1 is designed with a donor-pi-acceptor architecture to enhance its fluorescence quantum yield and solvatochromic properties. The core structure acts as the fluorophore, and additional functional groups can be introduced to target specific organelles (e.g., mitochondria, lysosomes) or biomolecules (e.g., DNA, proteins).
Caption: Workflow for the development and application of Thia-Fluor 1.
Hypothetical Photophysical Data
| Property | Thia-Fluor 1 (in Ethanol) |
| Absorption Max (λ_abs, nm) | 420 |
| Emission Max (λ_em, nm) | 530 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | > 30,000 |
| Quantum Yield (Φ) | > 0.5 |
| Stokes Shift (nm) | 110 |
| Photostability | High |
Experimental Protocols
1. Synthesis of Thia-Fluor 1:
A modular synthesis approach would be employed to allow for the facile introduction of various functional groups.
-
Step 1: Synthesize the core this compound structure.
-
Step 2: Introduce an electron-donating group (e.g., dimethylamino) on the phenyl ring to enhance fluorescence.
-
Step 3: Functionalize the methylamine group with a targeting moiety (e.g., a lipophilic cation for mitochondrial targeting).
2. Photophysical Characterization:
-
Objective: To determine the key optical properties of Thia-Fluor 1.
-
Protocol:
-
Prepare solutions of Thia-Fluor 1 in various solvents of differing polarity.
-
Measure the UV-Vis absorption spectra to determine the absorption maximum and molar extinction coefficient.
-
Measure the fluorescence emission spectra to determine the emission maximum.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Assess photostability by continuous exposure to the excitation wavelength and monitoring the decrease in fluorescence intensity over time.
-
3. Live-Cell Imaging Protocol:
-
Objective: To visualize the subcellular localization of Thia-Fluor 1.
-
Protocol:
-
Culture cells (e.g., HeLa, MCF-7) on glass-bottom dishes.
-
Prepare a stock solution of Thia-Fluor 1 in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the Thia-Fluor 1 containing medium for a specified time (e.g., 30 minutes).
-
Wash the cells with fresh medium or phosphate-buffered saline (PBS).
-
Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission.
-
For co-localization studies, co-stain with commercially available organelle-specific dyes (e.g., MitoTracker, LysoTracker).
-
Analyze the images to determine the subcellular distribution of Thia-Fluor 1.
-
4. Cytotoxicity Assay:
-
Objective: To assess the toxicity of Thia-Fluor 1 to living cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of Thia-Fluor 1 for a specified duration (e.g., 24 hours).
-
Perform a cell viability assay, such as the MTT or MTS assay.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC₅₀ value to quantify the cytotoxicity.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in Thiazole Ring Formation (Hantzsch Synthesis)
-
Question: I am experiencing a low yield during the formation of the 2-(4-cyanophenyl)thiazole intermediate. What are the potential causes and solutions?
-
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors.[1][2] A common approach involves the reaction of an α-haloketone with a thioamide.[1][3] The reaction is generally high-yielding but can be sensitive to reaction conditions.[1]
-
Purity of Starting Materials: Ensure the α-halo-4-cyanoketone and thioformamide are pure. Impurities can lead to side reactions.
-
Reaction Temperature: The reaction often requires heating.[2] Insufficient temperature can lead to a sluggish reaction, while excessive heat may cause decomposition of reactants or products. Experiment with a temperature gradient to find the optimal condition.
-
Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are commonly used.[1] Ensure the solvent is anhydrous if moisture-sensitive intermediates are possible.
-
Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the thioamide can sometimes drive the reaction to completion.[2]
-
Issue 2: Incomplete Nitrile Reduction
-
Question: My nitrile reduction to the amine is not going to completion, and I observe the starting nitrile in my final product. How can I improve this?
-
Answer: Incomplete reduction of the nitrile group is a common issue. Several factors can influence the efficiency of the reduction.
-
Choice of Reducing Agent: The strength of the reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles.[4][5][6] If you are using a milder reducing agent like sodium borohydride (NaBH₄), it may not be strong enough to reduce the nitrile efficiently.[5] Consider switching to LiAlH₄ or using a borane complex like BH₃-THF.[7]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Reductions with LiAlH₄ are often performed in an ether solvent, followed by an acidic workup.[5][6] Catalytic hydrogenation requires elevated temperature and pressure.[4][5]
-
Catalyst Activity (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd/C or Raney Nickel), ensure the catalyst is active.[4][7] The catalyst can be poisoned by impurities. Using fresh, high-quality catalyst is recommended.
-
Issue 3: Formation of Secondary and Tertiary Amine Byproducts
-
Question: During the nitrile reduction step, I am observing the formation of significant amounts of secondary and tertiary amine byproducts. How can I minimize these?
-
Answer: The formation of secondary and tertiary amines is a known side reaction in nitrile reductions, particularly with catalytic hydrogenation.[7]
-
Addition of Ammonia: When using catalytic hydrogenation, the addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[7]
-
Choice of Reducing Agent: Using chemical hydrides like LiAlH₄ or borane complexes often gives cleaner reductions to the primary amine with fewer amine byproducts compared to some catalytic hydrogenation methods.[4][5][6][7]
-
Issue 4: Difficulty in Isolating the Final Amine Product
-
Question: I am having trouble with the purification of the final product, this compound. What are effective purification strategies?
-
Answer: The basic nature of the amine product allows for specific purification techniques.
-
Acid-Base Extraction: An acid-base extraction is a highly effective method for isolating amines.[8]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Crystallization/Salting Out: The amine can be converted to a salt (e.g., hydrochloride salt) by treating the organic solution with HCl.[8] The salt is often crystalline and can be purified by filtration and washing. The free amine can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for this compound?
-
Q2: Which reducing agent is best for the nitrile reduction step?
-
The "best" reducing agent depends on the available equipment, scale, and safety considerations.
-
LiAlH₄: Very effective and generally provides high yields of the primary amine.[4][5][6] However, it is pyrophoric and requires strictly anhydrous conditions.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): A greener alternative, but may require high pressure and temperature, and can lead to secondary/tertiary amine byproducts if not optimized.[4][7]
-
Borane Complexes (e.g., BH₃-THF): A good alternative to LiAlH₄, offering high yields and often cleaner reactions.[7]
-
-
-
Q3: How can I monitor the progress of the reactions?
-
Thin-Layer Chromatography (TLC) is a standard method for monitoring the progress of both the thiazole formation and the nitrile reduction.[9] Use an appropriate solvent system to achieve good separation between the starting materials and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
-
-
Q4: Are there any specific safety precautions I should take?
-
Yes. Thioamides and α-haloketones can be toxic and irritants; handle them in a fume hood with appropriate personal protective equipment (PPE). Reducing agents like LiAlH₄ are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent | Typical Solvent | Temperature | Pressure | Common Byproducts | Notes |
| LiAlH₄ | Dry Ether/THF | Reflux | Atmospheric | None | Requires anhydrous conditions and careful quenching.[4][5][6] |
| H₂/Pd/C | Methanol/Ethanol | 25-100 °C | 1-50 atm | Secondary/Tertiary Amines | Addition of NH₃ can suppress byproducts.[7] |
| H₂/Raney Nickel | Methanol/Ethanol | 25-100 °C | 1-50 atm | Secondary/Tertiary Amines | Addition of NH₃ can suppress byproducts.[7] |
| BH₃-THF | THF | Reflux | Atmospheric | None | More stable than LiAlH₄.[7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Cyanophenyl)thiazole (Hantzsch Synthesis)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) in methanol.
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to yield 2-(4-cyanophenyl)thiazole.
Protocol 2: Reduction of 2-(4-Cyanophenyl)thiazole to this compound (using LiAlH₄)
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(4-cyanophenyl)thiazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by acid-base extraction or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography on silica gel and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the impurity profile and the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities often originate from the synthetic route. If the amine is synthesized by the reduction of 4-(1,3-thiazol-2-yl)benzonitrile, potential impurities include:
-
Unreacted starting material: 4-(1,3-thiazol-2-yl)benzonitrile.
-
Partially reduced intermediates: Such as the corresponding imine.
-
Over-reduced byproducts: If harsh reducing agents are used, unintended modifications to the thiazole or phenyl ring can occur, though this is less common with standard nitrile reduction methods.
-
Reagents and byproducts from the reaction: For example, residual reducing agents or their salts.
Q3: My compound streaks significantly on a silica gel TLC plate. What can I do to improve the chromatography?
A3: Streaking of basic compounds like this compound on silica gel is a common issue due to the acidic nature of the silica. This can be mitigated by adding a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonium hydroxide. This neutralizes the acidic silanol groups on the silica surface, leading to sharper spots and better separation.
Q4: I am having trouble getting my compound to crystallize. What are some good starting solvents for recrystallization?
A4: For a polar, amine-containing compound like this, common single solvents to try for recrystallization include ethanol, methanol, or isopropanol. If a single solvent does not provide good results, a binary solvent system can be effective. Good solvent pairs to explore are ethanol/water, acetone/water, or ethyl acetate/hexane. The general principle is to dissolve the compound in a minimum amount of a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid.
Q5: Can I purify this compound as its salt?
A5: Yes, purifying the compound as its hydrochloride salt can be an effective strategy, especially for recrystallization. The salt form often has different solubility properties and may crystallize more readily than the free base. You can form the hydrochloride salt by treating a solution of the amine in a suitable organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same or another compatible solvent.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | The eluent polarity is not optimized. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Gradually increase the proportion of the polar solvent. An ideal Rf value for your product on TLC for good column separation is typically in the range of 0.2-0.4. |
| Product Streaking on the Column | The basic amine is interacting strongly with the acidic silica gel. | Add a basic modifier to your eluent system. Commonly used modifiers include 0.5-2% triethylamine or a few drops of ammonium hydroxide. This will help to deactivate the acidic sites on the silica. |
| Product is Not Eluting from the Column | The eluent is not polar enough to displace the highly polar amine from the silica gel. | Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. A gradient elution, where the polarity of the mobile phase is increased over time, is often very effective for eluting polar compounds. |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the silica gel or is spread across too many fractions. | In addition to using a basic modifier, ensure you are not overloading the column. As a general rule, use about 50-100g of silica gel for every 1g of crude material. Collect smaller fractions and carefully analyze them by TLC to avoid mixing pure fractions with impure ones. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" Instead of Crystallizing | The solution is too concentrated, or the cooling process is too rapid. | Try using a more dilute solution by adding more of the "good" solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Seeding with a small crystal of the pure compound, if available, is also very effective. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | If using a single solvent, it may be too good of a solvent. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution is persistently cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly. |
| Low Recovery of Crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the compound completely. After crystallization, cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. |
| Impurities Co-crystallize with the Product | The chosen solvent is not selective enough to leave the impurities in the mother liquor. | Try a different recrystallization solvent or solvent system. Sometimes a hot filtration step is necessary to remove insoluble impurities before allowing the solution to cool and crystallize. If impurities have similar solubility, a second recrystallization may be necessary. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Column Chromatography (Silica Gel, DCM/MeOH + 1% Et₃N) | ~85% | >98% | 75-85% | Effective for removing both more and less polar impurities. |
| Recrystallization (Ethanol/Water) | ~85% | ~97% | 60-70% | Good for removing impurities with significantly different solubility profiles. |
| Preparative HPLC (C18, Water/Acetonitrile + 0.1% TFA) | ~95% (after initial column) | >99.5% | 80-90% (from purified material) | Ideal for achieving very high purity for analytical standards or final drug substance. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Adsorbent and Column Preparation:
-
Choose a column of appropriate size for the amount of crude material (e.g., a 40g silica gel cartridge for 1g of crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. Alternatively, use a pre-packed column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Gradually increase the polarity of the mobile phase by introducing methanol (e.g., a gradient from 0% to 5% Methanol in Dichloromethane, with 1% Triethylamine maintained throughout).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution process using TLC, staining with a suitable visualizing agent if necessary (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by HPLC
-
Chromatographic System:
-
A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.
-
Hold at high organic for a few minutes to wash the column, then return to initial conditions and equilibrate.
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the sample.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification and analysis of this compound.
Stability and degradation issues of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Disclaimer
No specific stability or degradation data for this compound has been found in publicly available literature. The information provided herein is extrapolated from general knowledge of thiazole-containing compounds, aromatic amines, and established principles of drug degradation. All experimental protocols and potential degradation pathways are illustrative and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are:
-
Hydrolysis: The thiazole ring may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The aminomethyl group and the electron-rich thiazole ring are potential sites for oxidative degradation.
-
Photodegradation: Aromatic amines and heterocyclic rings can be sensitive to UV-Vis light exposure.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
Q2: I am observing a new peak in my HPLC chromatogram after storing my sample in solution. What could it be?
A2: A new peak likely indicates a degradation product. The nature of the degradant depends on your storage conditions (solvent, pH, light exposure, temperature). Potential degradation pathways include:
-
Oxidation: The aminomethyl group could be oxidized to an imine or further to a carboxylic acid.
-
Hydrolysis: If the sample is in an aqueous solution at a non-neutral pH, the thiazole ring could have undergone hydrolysis.
-
Photodegradation: If exposed to light, various photolytic degradation products could form.
To identify the new peak, it is recommended to perform forced degradation studies and use techniques like LC-MS to determine the mass of the impurity.
Q3: My compound is showing a decrease in purity over time, even when stored as a solid. What could be the cause?
A3: Solid-state instability can occur, although it is generally slower than in-solution degradation. Potential causes include:
-
Oxidation: Reaction with atmospheric oxygen, which can be accelerated by light and temperature.
-
Hygroscopicity: Absorption of moisture from the air, which can lead to hydrolytic degradation.
-
Interaction with impurities: Trace amounts of synthetic impurities or residual solvents could catalyze degradation.
It is advisable to store the solid compound in a tightly sealed container, protected from light, at a controlled low temperature, and under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
Q4: Are there any recommended storage conditions for this compound?
A4: While specific stability data is unavailable, the following general storage conditions are recommended to minimize degradation:
-
Solid: Store at 2-8°C, protected from light and moisture. For long-term storage, consider storage at -20°C under an inert atmosphere.
-
Solution: Prepare solutions fresh for each experiment. If storage is necessary, store at -20°C or -80°C in a tightly sealed vial, protected from light. The choice of solvent is critical; aprotic, anhydrous solvents are preferable if the experimental design allows.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of compound potency in a biological assay. | Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature). 3. Include a positive control with a known stable compound to rule out issues with the assay itself. |
| Appearance of multiple unknown peaks in the HPLC analysis of a stored sample. | Significant degradation under the storage conditions. | 1. Re-evaluate storage conditions (temperature, light, solvent). 2. Perform a forced degradation study to intentionally generate and identify potential degradation products. 3. Use a stability-indicating HPLC method to ensure separation of the parent compound from all degradants. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in purity or degradation profile. | 1. Ensure consistent synthesis and purification procedures. 2. Characterize each new batch thoroughly (purity, identity, residual solvents). 3. Perform a preliminary stability assessment on each new batch. |
| Color change of the solid compound or solution upon storage. | Formation of colored degradation products, often due to oxidation or photodecomposition. | 1. Immediately re-analyze the sample for purity. 2. Improve storage conditions to minimize exposure to oxygen and light (e.g., use amber vials, store under inert gas). |
Quantitative Data from Forced Degradation Studies (Illustrative)
The following table presents hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics. This is not experimental data.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 15% | Thiazole ring hydrolysis product |
| 0.1 M NaOH | 24 h | 60°C | 25% | Thiazole ring hydrolysis product, Benzaldehyde derivative |
| 3% H₂O₂ | 24 h | Room Temp | 40% | N-oxide, Imine, Benzoic acid derivative |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 10% | Photodimerization products, Oxidized species |
| Thermal | 7 days | 80°C | 5% | Minor unspecified degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Analyze the samples by HPLC.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Illustrative HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Technical Support Center: Troubleshooting Side Products in [4-(1,3-Thiazol-2-yl)phenyl]methylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice for common side products encountered during the synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The information is presented in a question-and-answer format to directly address potential issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Reductive Amination of 4-(1,3-Thiazol-2-yl)benzaldehyde.
-
Reduction of 2-(4-Cyanophenyl)-1,3-thiazole.
This guide is structured to address issues related to each of these synthetic pathways.
Route 1: Reductive Amination of 4-(1,3-Thiazol-2-yl)benzaldehyde
This method involves the reaction of 4-(1,3-thiazol-2-yl)benzaldehyde with an amine source in the presence of a reducing agent.
Q1: I am observing a significant amount of a dimeric secondary amine impurity in my reaction. How can I minimize its formation?
A1: The formation of a secondary amine, N,N-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]amine, is a common side product in reductive amination, especially when using ammonia as the nitrogen source. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde.
Troubleshooting Steps:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to outcompete the primary amine product for reaction with the aldehyde.
-
Slow Addition of Reducing Agent: Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) slowly to the reaction mixture. This keeps the concentration of the primary amine low at any given time, disfavoring the formation of the secondary amine.[1]
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly promoting side reactions.[2]
Q2: My final product is contaminated with 4-(1,3-thiazol-2-yl)benzyl alcohol. What causes this and how can I prevent it?
A2: The presence of the corresponding benzyl alcohol is a result of the reduction of the starting aldehyde, 4-(1,3-thiazol-2-yl)benzaldehyde, by the reducing agent before it can react with the amine source to form the imine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] These reagents are less reactive towards aldehydes at neutral or slightly acidic pH.
-
Pre-formation of Imine: Allow the aldehyde and amine source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of aldehyde reduction.
Q3: I am observing an over-alkylation product, a tertiary amine. How can I avoid this?
A3: Similar to secondary amine formation, the desired primary amine can react further with the aldehyde to form a tertiary amine, especially if a methylating agent or formaldehyde is present as an impurity or a deliberate co-reagent. When synthesizing the primary amine using ammonia, the primary side product is the secondary amine. However, if you are performing a one-pot methylation to get a secondary amine product, tertiary amine formation is a common issue.
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise 1:1 stoichiometry of the primary amine to the aldehyde if you are targeting a secondary amine. For the synthesis of the primary amine, ensure no alkylating agents are present.
-
Stepwise Procedure: For the synthesis of a secondary amine, a stepwise procedure can be more effective. First, form the imine, and then in a separate step, perform the reduction. This can provide better control over the reaction.[1]
Table 1: Troubleshooting Side Products in Reductive Amination
| Side Product | Potential Cause | Recommended Solution(s) |
| N,N-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]amine (Secondary Amine) | Primary amine reacting with starting aldehyde. | Use a large excess of ammonia source; Slow addition of reducing agent. |
| [4-(1,3-Thiazol-2-yl)phenyl]methanol (Alcohol) | Reduction of the starting aldehyde. | Use a milder, imine-selective reducing agent (e.g., NaBH₃CN); Pre-form the imine. |
| Tertiary Amine | Over-alkylation of the primary or secondary amine. | Precise stoichiometric control; Consider a stepwise synthesis. |
Experimental Protocol: Reductive Amination of 4-(1,3-Thiazol-2-yl)benzaldehyde
-
Dissolve 4-(1,3-thiazol-2-yl)benzaldehyde (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Troubleshooting Logic for Reductive Amination
Route 2: Reduction of 2-(4-Cyanophenyl)-1,3-thiazole
This pathway involves the synthesis of the thiazole ring followed by the reduction of a nitrile group to the desired primary amine. The thiazole ring is typically formed via a Hantzsch-type synthesis.
Q4: I am having trouble with the initial Hantzsch synthesis of 2-(4-cyanophenyl)-1,3-thiazole. What are the common pitfalls?
A4: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-(4-cyanophenyl)-1,3-thiazole, this would typically involve 4-cyanothiobenzamide and a 2-haloacetaldehyde equivalent.
Common Issues in Hantzsch Synthesis:
-
Low Yields: This can be due to inefficient reaction conditions or decomposition of starting materials. Ensure your α-haloketone is fresh, as they can be unstable. The reaction often benefits from heating.[4]
-
Side Reactions: The formation of byproducts can occur, especially if the reaction is not optimized. The use of a solid support or catalyst can sometimes improve yields and reduce side products.[5]
-
Purification Difficulties: The polarity of the product and starting materials may be similar, complicating purification by column chromatography. Recrystallization is often a good alternative.
Q5: During the reduction of the nitrile, I am getting incomplete conversion and a mixture of products. How can I improve this step?
A5: The reduction of an aromatic nitrile to a primary amine can be challenging. The choice of reducing agent and reaction conditions are critical for a clean and complete conversion.
Troubleshooting Steps for Nitrile Reduction:
-
Stronger Reducing Agent: If you are using a milder reducing agent like sodium borohydride (which is generally ineffective for nitrile reduction alone), switch to a more powerful one such as Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
-
Catalytic Hydrogenation: This is often a cleaner method. Use a catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. The pressure of hydrogen and the choice of solvent can significantly impact the reaction outcome.
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature to go to completion. Monitor the reaction progress using TLC or LC-MS.
Q6: I am observing the formation of a secondary amine during the nitrile reduction. Why is this happening?
A6: The formation of a secondary amine, N,N-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]amine, can occur during nitrile reduction, particularly with certain reducing agents like LiAlH₄. This is thought to proceed through the formation of an intermediate imine which can then react with the product primary amine.
Troubleshooting Steps:
-
Choice of Reagent: Catalytic hydrogenation is often less prone to forming secondary amine byproducts compared to metal hydride reductions.
-
Ammonia Addition: In some cases, carrying out the reduction in the presence of ammonia can help suppress the formation of secondary amines.
-
Work-up Procedure: A careful acidic workup can help to protonate the primary amine and prevent it from reacting further.
Table 2: Troubleshooting Nitrile Reduction
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Conversion | Insufficiently strong reducing agent; Non-optimal reaction conditions. | Use a stronger reducing agent (LiAlH₄, BH₃); Optimize temperature and reaction time. |
| Formation of Secondary Amine | Reaction of intermediate imine with the primary amine product. | Use catalytic hydrogenation; Add ammonia to the reaction mixture. |
| Complex Product Mixture | Non-selective reduction or side reactions. | Switch to a cleaner reduction method like catalytic hydrogenation; Carefully control reaction conditions. |
Experimental Protocol: Two-Step Synthesis via Nitrile Reduction
Step 1: Hantzsch Synthesis of 2-(4-Cyanophenyl)-1,3-thiazole
-
Combine 4-cyanothiobenzamide (1.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of 2-(4-Cyanophenyl)-1,3-thiazole
-
Dissolve 2-(4-cyanophenyl)-1,3-thiazole (1.0 eq) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.5 - 2.0 eq) in the same solvent.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Diagram 2: Synthetic Pathway and Potential Side Products
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for [4-(1,3-Thiazol-2-yl)phenyl]methylamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound derivatives?
A1: A common and effective two-step strategy involves:
-
Hantzsch Thiazole Synthesis: Formation of the 2-arylthiazole core by reacting an α-haloketone with a thioamide. For this specific target, 2-bromo-1-(4-formylphenyl)ethanone would be reacted with thioacetamide.[1][2][3]
-
Reductive Amination: Conversion of the aldehyde group on the phenyl ring to a methylamine group. This is typically achieved by reacting the thiazole-containing aldehyde with methylamine in the presence of a reducing agent.[4][5]
Q2: What are the critical starting materials and how does their purity affect the reaction?
A2: The key starting materials are an α-haloketone (e.g., 2-bromo-1-(4-formylphenyl)ethanone) and a thioamide (e.g., thioacetamide). The purity of these reactants is crucial for high yields. Impurities can lead to unwanted side reactions, complicating the purification of the final product. It is often recommended to use anhydrous solvents, as the presence of water can be detrimental in some cases.[6]
Q3: What are common side reactions to be aware of during the Hantzsch thiazole synthesis?
A3: Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7] The stability of the thioamide can also be a limiting factor, especially in acidic conditions.[6]
Q4: How can the final product be purified?
A4: Column chromatography is a widely used and versatile method for purifying aminothiazole derivatives.[8] The choice of stationary phase (commonly silica gel) and mobile phase (a mixture of organic solvents like ethyl acetate and hexane) is critical for achieving good separation and depends on the polarity of the specific derivative.[8][9] Progress of the purification can be monitored using Thin Layer Chromatography (TLC).[8]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in Hantzsch thiazole synthesis can arise from several factors. Here's a systematic approach to troubleshooting:
-
Reactant Purity: Ensure the α-haloketone and thioamide are of high purity. Impurities can participate in side reactions, consuming starting materials.[6]
-
Reaction Conditions:
-
Solvent: The choice of solvent significantly impacts reaction rate and yield. Screening different solvents such as ethanol, methanol, or butanol can be beneficial.[6][10]
-
Temperature: Reaction temperatures can vary. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[6]
-
Catalyst: While many Hantzsch syntheses are catalyst-free, some protocols utilize catalysts like silica-supported tungstosilisic acid to improve yields and reaction times.[10]
-
-
Side Reactions: As mentioned in the FAQs, be aware of the potential formation of isomeric impurities. Adjusting the pH (neutral conditions often favor the desired product) can help minimize these.[7]
Issue 2: Incomplete or No Reaction in Reductive Amination
Q: The reductive amination of my thiazole-aldehyde with methylamine is not proceeding to completion. What should I check?
A: Incomplete reductive amination can be due to several factors related to the reaction setup and reagents:
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is selective for reducing the imine intermediate in the presence of the aldehyde, which can be advantageous.[5] It is often used under mildly acidic conditions (pH 4-5) to favor iminium ion formation.[5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another effective and milder alternative to NaBH₃CN.[5]
-
-
pH of the Reaction: The formation of the imine intermediate is often pH-dependent. Maintaining a slightly acidic pH can be crucial for the reaction to proceed efficiently.[4]
-
Catalyst: While not always necessary, some reductive amination protocols benefit from a catalyst. For instance, palladium on carbon (Pd/C) with hydrogen gas is a classic method.[12] More modern methods might use recyclable iron-based Lewis acid catalysts.[11]
-
Solvent: The reaction is typically performed in solvents like methanol, ethanol, tetrahydrofuran (THF), or dichloromethane.[11][13] Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Data Presentation
Table 1: Effect of Solvent and Catalyst on Hantzsch Thiazole Synthesis Yield
| Entry | α-Haloketone | Thioamide | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1-phenylethanone | Thiourea | Ethanol | None | Reflux | 4 | 85 | [2] |
| 2 | 2-Chloro-1-phenylethanone | Thioacetamide | Methanol | None | 100 | 0.5 | 92 | [14] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol | SiO₂-Tungstosilisic Acid | Reflux | 2 | 88 | [10] |
| 4 | 2-Bromoacetophenone | Thiourea | Water | β-cyclodextrin | 50 | 1 | 90 | [15] |
Table 2: Comparison of Reducing Agents for Reductive Amination of Benzaldehyde Derivatives
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonia | NaBH₃CN | Methanol | RT | 24 | 75 | [4] |
| 2 | Benzaldehyde | Various amines | NaBH₄ / Aquivion-Fe | CPME / MeOH | 40 then RT | 3.5 | 80-95 | [11] |
| 3 | Benzaldehyde | Aniline | H₂ (5 atm) / Pd/C | Ethanol | 70 | 6 | 98 | [12] |
| 4 | Benzaldehyde | Aniline | NaBH₄ / [Et₃NH][HSO₄] | Ionic Liquid | RT | 1 | 96 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thioamide (1.1 equivalents) in a suitable solvent (e.g., ethanol, methanol).[2]
-
Stir the mixture at room temperature or heat to reflux, depending on the specific substrates. Monitor the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[2]
-
The crude product is then purified by recrystallization or column chromatography.[8]
Protocol 2: General Procedure for Reductive Amination
-
To a solution of the thiazole-aldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add methylamine (1.2-1.5 equivalents, often as a solution in a solvent).
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise.[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. youtube.com [youtube.com]
- 15. Thiazole synthesis [organic-chemistry.org]
Overcoming solubility problems of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
Welcome to the technical support center for [4-(1,3-Thiazol-2-yl)phenyl]methylamine (CAS No. 672324-87-7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: Based on its chemical structure, which includes a largely hydrophobic phenyl-thiazole backbone, this compound is expected to have very low intrinsic solubility in neutral aqueous buffers. Heterocyclic compounds, particularly those with aromatic rings, often exhibit poor water solubility. For instance, a similar compound, 2-amino-4-phenyl thiazole, is only sparingly soluble in aqueous buffers, requiring the use of organic co-solvents to achieve even modest concentrations.[1]
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the 100% DMSO stock. However, when this stock is added to an aqueous buffer (like PBS), the overall percentage of the organic co-solvent decreases dramatically. The solubility of the compound in this new, predominantly aqueous environment is much lower, causing it to crash out of solution. Using an intermediate dilution step or adding co-solvents to the final aqueous buffer can help mitigate this.
Q3: How does pH affect the solubility of this compound?
A3: The compound possesses a primary amine (-CH2NH2) group, which is basic.[2] In acidic conditions (i.e., at a pH below the pKa of the amine's conjugate acid), the amine group will become protonated to form an ammonium salt (-CH2NH3+). This charged, ionized form is significantly more polar and, therefore, more soluble in water than the neutral base.[3][4][5] Most simple alkylamines have pKa values for their conjugate acids in the range of 9.5 to 11.0.[6] Therefore, lowering the pH of the solution should substantially increase the solubility of this compound.
Q4: What are the best initial strategies to try for solubilizing this compound for in vitro assays?
A4: The two most effective and straightforward initial strategies are pH adjustment and the use of co-solvents.
-
pH Adjustment: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0).
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and dilute it carefully into your final assay medium. Co-solvency is a widely used and effective technique for enhancing the solubility of poorly soluble drugs.[7][8][9][10]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem: The solid compound does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
| Possible Cause | Suggested Solution |
| Low Intrinsic Aqueous Solubility | The compound is inherently hydrophobic. The neutral form is not readily solvated by water. |
| 1. pH Adjustment: Prepare the solution using a buffer with a lower pH (e.g., pH 4.0). The basic amine group will be protonated, forming a more soluble salt. | |
| 2. Co-solvent System: First, dissolve the compound in a water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400) to create a concentrated stock. Then, dilute this stock into the aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cell-based assays. | |
| 3. Salt Form: If you have the free base, you can form a salt in situ by adding a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl) to your aqueous suspension and stirring until it dissolves. |
Problem: The compound dissolves in the organic stock solvent but precipitates upon dilution into the aqueous assay medium.
| Possible Cause | Suggested Solution |
| Solvent Polarity Shift | The final solvent system is too polar to maintain the solubility of the compound. |
| 1. Reduce Final Concentration: The desired final concentration may exceed the compound's solubility limit in the final buffer system. Try working at a lower concentration. | |
| 2. Increase Co-solvent in Final Medium: Add a small percentage of the co-solvent (e.g., 1-5% DMSO) to the final aqueous medium before adding the compound's stock solution. This can increase the medium's solubilizing capacity. | |
| 3. Use Surfactants or Cyclodextrins: For formulation development, excipients like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., SBE-β-CD) can be used to create micelles or inclusion complexes that enhance aqueous solubility.[9][11] |
Illustrative Solubility Data
The following tables present hypothetical but realistic data to illustrate the expected impact of different solubilization methods on a compound like this compound.
Table 1: Effect of pH on Aqueous Solubility (Illustrative Example)
| Solvent System | pH | Expected Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| Phosphate Buffered Saline | 7.4 | < 5 | - |
| Acetate Buffer | 5.0 | ~150 | ~30x |
| Acetate Buffer | 4.0 | ~600 | ~120x |
| Glycine-HCl Buffer | 2.5 | > 1000 | > 200x |
Table 2: Effect of Co-solvents on Solubility in a pH 7.4 Buffer (Illustrative Example)
| Solvent System (in pH 7.4 Buffer) | Expected Solubility (µg/mL) | Fold Increase (vs. Buffer Alone) |
| 0% Co-solvent | < 5 | - |
| 5% Ethanol | ~25 | ~5x |
| 5% DMSO | ~40 | ~8x |
| 10% PEG 400 | ~75 | ~15x |
| 20% PEG 400 | ~200 | ~40x |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
-
Preparation: Prepare a series of buffers (e.g., phosphate, acetate) across a pH range from 2.0 to 8.0.
-
Addition: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a DMSO Stock and Dilution into Aqueous Media
-
Stock Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Use gentle vortexing or sonication if needed to ensure it is fully dissolved.
-
Intermediate Dilution (Optional): If precipitating in the final medium, perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in your assay medium that has been supplemented with 5% DMSO.
-
Final Dilution: Add a small volume of the stock solution to your final aqueous assay medium to reach the desired working concentration. Add the stock solution to the vortexing medium to ensure rapid mixing, which can help prevent localized high concentrations that lead to precipitation.
-
Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and before use.
Visualization Workflows
The following diagrams illustrate logical and experimental workflows for addressing solubility.
Caption: Troubleshooting decision tree for selecting a solubilization strategy.
Caption: Experimental workflow for preparing a solution from a DMSO stock.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Assay Interference with [4-(1,3-Thiazol-2-yl)phenyl]methylamine
Welcome to the technical support center for researchers utilizing [4-(1,3-Thiazol-2-yl)phenyl]methylamine in their experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your results.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂S[1] |
| Molecular Weight | 190.26 g/mol [1] |
| CAS Number | 672324-87-7[1][2] |
Frequently Asked Questions (FAQs)
Q1: My primary screen identified this compound as a "hit," but the activity is not reproducible in secondary assays. What could be the cause?
This is a common challenge in high-throughput screening (HTS) and can be indicative of a "false positive" result.[3] Compounds containing a 2-aminothiazole-like core, such as this compound, have been identified as "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[3][4] This means they may interfere with assay technologies through non-specific mechanisms rather than direct interaction with the intended biological target. Potential reasons for irreproducibility include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[3]
-
Assay Technology Interference: The compound may interfere with the detection method itself, such as fluorescence or absorbance-based readouts.[3][5]
-
Chemical Reactivity: The thiazole ring or its substituents may be chemically reactive, leading to covalent modification of proteins or other assay components.[3]
Q2: I am observing high background signals in my fluorescence-based assay when using this compound. What are the likely causes and how can I troubleshoot this?
High background in fluorescence assays is often due to autofluorescence , where the compound itself emits light at the excitation and emission wavelengths of your assay's fluorophore.[6][7] This can lead to false-positive results.[8]
Troubleshooting Steps:
-
Perform an Autofluorescence Check: Measure the fluorescence of your compound in the assay buffer without the fluorescent reporter. A concentration-dependent increase in signal indicates autofluorescence.[6]
-
Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectrum.[7][9] Using fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) can often mitigate this interference.[7]
-
Use a "Pre-Read" Step: In HTS, reading the fluorescence of the assay plate after compound addition but before adding the fluorescent substrate can help identify and correct for compound autofluorescence.[7]
Q3: My compound appears to be an inhibitor in a fluorescence-based assay, but the dose-response curve is unusual. Could this be an artifact?
Yes, an unusual dose-response curve can be a sign of assay interference. One common mechanism is fluorescence quenching , where the compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal that can be misinterpreted as inhibition.[10]
Troubleshooting Steps:
-
Conduct a Quenching Control Assay: In a cell-free system, mix a constant concentration of the free fluorophore (the product of your enzyme reaction) with varying concentrations of your compound. A compound-dependent decrease in the fluorophore's signal is indicative of quenching.
-
Analyze Raw Data: For ratiometric assays, examining the individual fluorescence channels can sometimes reveal interference that is masked in the final ratio.[11]
-
Employ Orthogonal Assays: Confirm your findings using an assay with a different detection method (e.g., absorbance, luminescence, or a biophysical method like Surface Plasmon Resonance).[12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values across experiments can be frustrating. Here are potential causes and solutions specifically relevant to thiazole-containing compounds.
| Potential Cause | Recommended Action |
| Compound Instability | Thiazole analogs can be unstable in stock solutions or aqueous media. Prepare fresh dilutions from a solid stock for each experiment and minimize freeze-thaw cycles.[3] |
| Biological Variability | For cell-based assays, ensure consistency in cell passage number, seeding density, and growth phase.[3] |
| Compound Aggregation | Perform the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant rightward shift in the IC50 curve suggests aggregation-based activity.[3] |
Issue 2: Suspected False Positive in a Primary Screen
A "hit" in a primary screen requires careful validation to rule out assay artifacts.
Hit Validation Workflow
Caption: A typical workflow for validating a primary high-throughput screening hit.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque microplates (e.g., 96- or 384-well)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at concentrations planned for the main experiment.
-
Add the compound dilutions to the wells of the microplate.
-
Include "buffer only" wells as a negative control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
Interpretation: A concentration-dependent increase in fluorescence intensity compared to the buffer-only control indicates that the compound is autofluorescent.
Protocol 2: Detecting Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the reporter molecule.
Materials:
-
This compound
-
The fluorescent product of your enzymatic reaction or the free fluorophore
-
Assay buffer
-
Black, opaque microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the fluorescent product/fluorophore in assay buffer at a concentration that yields a robust signal.
-
Dispense this solution into the wells of the microplate.
-
Add a serial dilution of the test compound to these wells.
-
Include control wells containing the fluorophore solution with no compound.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
Interpretation: A concentration-dependent decrease in fluorescence intensity in the presence of the test compound suggests quenching.[10][13]
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Assay Interference
The following diagram illustrates a decision-making process when investigating potential assay interference.
Caption: A decision tree for troubleshooting unexpected assay results and identifying potential interference.
References
- 1. 672324-87-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the Hantzsch thiazole synthesis to form the intermediate 4-(1,3-thiazol-2-yl)benzonitrile, and the subsequent nitrile reduction to the final product.
Stage 1: Hantzsch Thiazole Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile
Issue 1: Low Yield of 4-(1,3-Thiazol-2-yl)benzonitrile
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions | Overheating can lead to the formation of byproducts. Ensure precise temperature control, especially during the initial exothermic phase of the reaction. Consider slower addition of reagents on a larger scale. |
| Poor Quality Reagents | Use freshly purified 2-bromo-4-cyanoacetophenone and high-purity thioformamide. Impurities in starting materials can significantly impact yield. |
| Suboptimal Solvent | Ensure the solvent (e.g., ethanol) is anhydrous. Water can interfere with the reaction. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product Oiling Out | During workup and crystallization, the product may separate as an oil instead of a solid. Try adding seed crystals or cooling the solution more slowly. Solvent choice for recrystallization is critical; consider solvent systems like ethanol/water or isopropanol. |
| Persistent Impurities | If impurities are difficult to remove by recrystallization, consider column chromatography. A normal phase silica gel column with a hexane/ethyl acetate gradient is often effective. |
| Product Loss During Workup | Ensure the pH is carefully adjusted during the workup to maximize precipitation of the product. Avoid overly acidic or basic conditions which can lead to product degradation or solubilization. |
Stage 2: Nitrile Reduction to this compound
Issue 3: Incomplete Reduction of the Nitrile
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh, high-quality catalyst (e.g., Palladium on Carbon). Ensure the catalyst is not poisoned by impurities from the previous step. Proper handling and storage of the catalyst are crucial. |
| Insufficient Reducing Agent (e.g., LiAlH₄) | Ensure the correct stoichiometry of the reducing agent. On a larger scale, it is important to accurately determine the amount of starting material. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | For catalytic hydrogenation, ensure the system is properly sealed and that the hydrogen pressure is maintained at the recommended level for the duration of the reaction. |
| Reaction Temperature Too Low | Some reduction reactions require heating to proceed at a reasonable rate. Consult literature for the optimal temperature for the chosen reducing agent. |
Issue 4: Formation of Side Products (e.g., Secondary Amines)
| Potential Cause | Troubleshooting Action |
| Over-reaction or High Temperature | The formation of secondary amines can occur, especially in catalytic hydrogenation.[1] This can sometimes be minimized by the addition of ammonia or by optimizing the reaction temperature and pressure. |
| Workup Issues | During the workup of LiAlH₄ reactions, ensure the quenching procedure is performed at a low temperature to avoid side reactions. |
| Impure Starting Material | Impurities in the 4-(1,3-thiazol-2-yl)benzonitrile can lead to the formation of unexpected byproducts. Ensure the intermediate is of high purity before proceeding with the reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A common and scalable approach involves a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the 2-phenylthiazole core, specifically creating the intermediate 4-(1,3-thiazol-2-yl)benzonitrile.[2][3][4] The second step is the reduction of the nitrile group to the primary amine.[1][5][6]
Q2: What are the critical safety precautions for the Hantzsch thiazole synthesis at scale?
The Hantzsch synthesis often uses α-haloketones, which are lachrymatory and toxic.[3] It is essential to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can also be exothermic, so proper temperature control and monitoring are crucial to prevent runaways.
Q3: Which reducing agent is recommended for the nitrile reduction step at a larger scale?
For large-scale synthesis, catalytic hydrogenation is often preferred over metal hydrides like LiAlH₄ due to safety, cost, and ease of workup.[1] Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly used with hydrogen gas.[1] However, the choice of reducing agent will depend on the available equipment and the specific requirements of the synthesis. LiAlH₄ is a very effective reducing agent for nitriles but requires careful handling due to its reactivity with water.[6][7]
Q4: How can I monitor the progress of these reactions effectively?
Both reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What are the typical yields for each step?
Yields are highly dependent on the reaction conditions and scale. For a well-optimized process, the Hantzsch thiazole synthesis can be expected to yield 70-85% of the nitrile intermediate. The subsequent nitrile reduction can also be high-yielding, typically in the range of 80-95%.
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile
Materials:
-
2-bromo-4-cyanoacetophenone
-
Thioformamide
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
In a suitably sized reactor, dissolve 2-bromo-4-cyanoacetophenone (1.0 eq) in anhydrous ethanol.
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Protocol 2: Reduction of 4-(1,3-Thiazol-2-yl)benzonitrile
Method A: Catalytic Hydrogenation
Materials:
-
4-(1,3-Thiazol-2-yl)benzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation reactor with 4-(1,3-thiazol-2-yl)benzonitrile (1.0 eq) and methanol or ethanol.
-
Add 10% Pd/C (5-10% w/w) to the mixture.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction by hydrogen uptake and TLC/HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or by forming a salt (e.g., hydrochloride).
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
Materials:
-
4-(1,3-Thiazol-2-yl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, decahydrate
-
Diethyl ether
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a reactor equipped with a dropping funnel and a condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(1,3-thiazol-2-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Hantzsch Synthesis | 2-bromo-4-cyanoacetophenone, Thioformamide | Ethanol | 78 | 4-6 | 75 |
| 2. Nitrile Reduction (Pd/C) | 4-(1,3-Thiazol-2-yl)benzonitrile, H₂ | Methanol | 40 | 8-12 | 90 |
| 2. Nitrile Reduction (LiAlH₄) | 4-(1,3-Thiazol-2-yl)benzonitrile, LiAlH₄ | THF | 66 | 2-4 | 85 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
Best practices for the storage and handling of [4-(1,3-Thiazol-2-yl)phenyl]methylamine
This technical support center provides essential information for the safe storage, handling, and use of [4-(1,3-Thiazol-2-yl)phenyl]methylamine (CAS: 672324-87-7) in a research environment. The following guidance is based on the general properties of aromatic amines and thiazole derivatives. Researchers should always consult a specific Safety Data Sheet (SDS) if available and follow all institutional safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Toxicity: Aromatic amines as a class are known for their potential toxicity, and some are considered carcinogenic.[1][2][4][5] They can be absorbed through the skin.[2][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. Based on data for similar compounds, storage at refrigerated temperatures (2-8 °C) is advisable. For extended periods, storage at -20°C may be preferable.
Q3: How should I prepare solutions of this compound?
A3: Solubility data for the specific compound is not available. However, a structurally similar compound, 2-amino-5-methyl-4-phenyl Thiazole, shows good solubility in organic solvents.[6] It is recommended to start with small quantities to test solubility in the desired solvent.
Recommended Starting Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is likely to have poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[6]
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution has not been specifically reported. Aromatic amines can be sensitive to air and light, which may lead to degradation over time. It is best practice to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, protected from light. A study on other aromatic amines indicated stability for up to 14 months when stored at -70°C.[7]
Troubleshooting Guides
Issue 1: Compound appears discolored or degraded.
| Possible Cause | Troubleshooting Step |
| Oxidation or degradation from improper storage. | Discard the compound if significant discoloration is observed. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. |
| Contamination. | Review handling procedures to prevent cross-contamination. Use clean spatulas and glassware. |
Issue 2: Poor solubility in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | Attempt to dissolve a small amount in alternative solvents such as DMF, DMSO, or ethanol. Gentle warming or sonication may aid dissolution, but be cautious as this may accelerate degradation. |
| Compound has degraded, leading to insoluble impurities. | If the compound is old or has been improperly stored, degradation may affect solubility. Consider using a fresh batch of the compound. |
Issue 3: Inconsistent experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If a stock solution must be used, aliquot it into single-use vials. |
| Reaction with incompatible substances. | Aromatic amines can react with strong oxidizing agents.[3] Ensure that the compound is not mixed with incompatible chemicals in your experimental setup. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 672324-87-7 | [8] |
| Molecular Formula | C₁₀H₁₀N₂S | [8][9] |
| Molecular Weight | 190.27 g/mol | [8][9] |
| Appearance | Off-white crystalline powder (inferred from similar compounds) |
Table 2: Recommended Storage Conditions Based on Related Compounds
| Condition | Recommendation | Rationale/Source |
| Temperature | 2-8 °C (Short-term) / -20°C (Long-term) | Data from vendors of similar thiazole derivatives. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Aromatic amines can be sensitive to oxidation. |
| Light | Amber vial or protected from light | To prevent light-induced degradation. |
| Container | Tightly sealed | To prevent moisture and air exposure. |
Experimental Protocols & Workflows
General Protocol for Handling and Solution Preparation
This protocol outlines the general steps for safely handling this compound and preparing a stock solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to aromatic amines [clik.dva.gov.au]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 672324-87-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methods to avoid impurities in [4-(1,3-Thiazol-2-yl)phenyl]methylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. The following information is designed to help identify and mitigate the formation of common impurities during the synthesis process.
Synthetic Pathway Overview
A common and efficient synthetic route to this compound involves a two-step process. The first step is the construction of the thiazole ring via a Hantzsch thiazole synthesis, followed by the reduction of a nitrile group to the desired primary amine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Hantzsch Thiazole Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile
Q1: My Hantzsch thiazole synthesis is low-yielding. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors.[1][2] A primary cause is often incomplete bromination of the starting acetophenone or side reactions of the α-bromo ketone intermediate. To improve the yield, ensure the following:
-
Purity of Starting Materials: Use high-purity 4-acetylbenzonitrile and thiourea.
-
Reaction Conditions: The reaction is typically refluxed in a suitable solvent like ethanol.[1] Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Work-up Procedure: The initial product may precipitate as a hydrobromide salt.[1] Neutralization with a mild base, such as aqueous sodium bicarbonate or sodium carbonate, is crucial to isolate the free thiazole product.[2]
Q2: I am observing an unexpected isomer in my final thiazole product. How can this happen and how can I avoid it?
A2: While the Hantzsch synthesis is generally regioselective, the formation of isomeric impurities can occur, especially in one-pot, multi-component reactions that are similar in nature. This can result from alternative cyclization pathways. To minimize the formation of isomers:
-
Stepwise Synthesis: A stepwise approach, where the α-bromo ketone is first synthesized and purified before reacting with the thioamide, can offer better control over the reaction and reduce the likelihood of side reactions.
-
Control of Reaction Temperature: Maintaining a consistent and appropriate reaction temperature can help favor the desired reaction pathway.
Part 2: Reduction of 4-(1,3-Thiazol-2-yl)benzonitrile to this compound
Q3: My nitrile reduction is incomplete, leaving unreacted starting material. What adjustments can I make?
A3: Incomplete reduction is a common issue. The reactivity of the reducing agent and the reaction conditions are critical.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[3] If you are using a milder reducing agent and observing incomplete reaction, switching to LiAlH₄ may be necessary.
-
Reaction Conditions: Ensure anhydrous conditions, as LiAlH₄ reacts violently with water. The reaction is typically performed in an anhydrous ether solvent like THF. A sufficient excess of the reducing agent is also important.
-
Reaction Time and Temperature: Some reductions may require prolonged reaction times or elevated temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Q4: I am observing the formation of a secondary amine impurity. What causes this and how can it be prevented?
A4: The formation of a secondary amine, bis([4-(1,3-thiazol-2-yl)phenyl]methyl)amine, can occur through the reaction of the initially formed primary amine with an intermediate imine species. This is more common in reductive amination but can also occur during nitrile reduction under certain conditions. To minimize this:
-
Controlled Addition of Reagents: Adding the reducing agent to the nitrile solution at a controlled rate can help to minimize the concentration of the intermediate imine, thus reducing the chance of secondary amine formation.
-
Use of a Large Excess of Ammonia (if applicable): In some reductive amination protocols, using a large excess of ammonia can help to outcompete the primary amine in reacting with the imine intermediate.
Q5: The work-up of my LiAlH₄ reduction is problematic. What is the correct procedure?
A5: A careful work-up is essential for safety and to ensure good recovery of the product. The Fieser work-up is a standard and reliable method for quenching LiAlH₄ reactions. For a reaction with 'x' grams of LiAlH₄, sequentially and cautiously add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
This procedure should result in a granular precipitate that can be easily filtered off, leaving the desired amine in the organic solvent.
Impurity Profile and Mitigation Strategies
| Impurity | Potential Origin | Mitigation Strategy |
| 2-Bromo-1-(4-cyanophenyl)ethan-1-one | Incomplete Hantzsch thiazole synthesis | Ensure complete reaction by monitoring with TLC; optimize reaction time and temperature. |
| 4-(1,3-Thiazol-2-yl)benzaldehyde | Incomplete reduction of the nitrile (if using a milder reducing agent like DIBAL-H) | Use a stronger reducing agent like LiAlH₄; ensure sufficient reagent stoichiometry and reaction time. |
| Bis([4-(1,3-thiazol-2-yl)phenyl]methyl)amine | Reaction of the product amine with an imine intermediate | Controlled addition of the reducing agent; consider a large excess of an ammonia source if applicable. |
| Unreacted Thiourea | Excess reagent in Hantzsch synthesis | Use appropriate stoichiometry; purify the intermediate thiazole by recrystallization. |
Experimental Protocols
Synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile (Intermediate)
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
-
Bromination of 4-Acetylbenzonitrile: To a solution of 4-acetylbenzonitrile (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1 equivalent) dropwise at 0-5 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). The crude 2-bromo-1-(4-cyanophenyl)ethan-1-one can be isolated by removal of the solvent and used in the next step, or purified by recrystallization from a suitable solvent like ethanol.
-
Hantzsch Thiazole Synthesis: To a solution of 2-bromo-1-(4-cyanophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents). Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1] Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude 4-(1,3-thiazol-2-yl)benzonitrile can be purified by recrystallization from ethanol or another suitable solvent.
Reduction of 4-(1,3-Thiazol-2-yl)benzonitrile to this compound (Final Product)
This protocol utilizes the powerful reducing agent lithium aluminum hydride.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 - 2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 4-(1,3-thiazol-2-yl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation and Purification: Filter the resulting granular precipitate and wash it with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Logical Troubleshooting Workflow
References
Validation & Comparative
A Comparative Analysis of [4-(1,3-Thiazol-2-yl)phenyl]methylamine and Other Thiazole Derivatives in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential and mechanisms of action of emerging thiazole-based anticancer agents.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, thiazole derivatives have garnered significant attention for their potent anticancer properties, with several compounds entering clinical trials and receiving FDA approval, such as Dasatinib and Ixazomib.[1] This guide provides a comparative analysis of the anticancer activity of [4-(1,3-Thiazol-2-yl)phenyl]methylamine against other notable thiazole derivatives, supported by experimental data from various cancer cell lines.
In Vitro Cytotoxicity: A Comparative Overview
The cytotoxic potential of thiazole derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. The following tables summarize the IC50 values for this compound and other representative thiazole derivatives, offering a quantitative comparison of their efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not specified in provided results | - | - |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [3][4] |
| A549 (Lung) | 0.97 ± 0.13 | [3][4] | |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5] | |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [6] |
| Thiazole derivative 4 | MCF-7 (Breast) | 5.73 | [7] |
| MDA-MB-231 (Breast) | 12.15 | [7] | |
| Phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [8] |
| Phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [8] |
| Phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [8] |
| Thiazole-amino acid hybrid | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 | [9] |
Note: Direct comparative data for this compound was not available in the initial search results. The table presents data for other thiazole derivatives to provide a landscape of their activity.
Mechanisms of Action: Diverse Pathways to Cell Death
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[1][10]
Inhibition of Tubulin Polymerization
Several thiazole derivatives, such as the thiazole-naphthalene compound 5b , have been shown to inhibit tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3]
Kinase Inhibition
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[10] Certain novel thiazole derivatives have been designed as dual PI3K/mTOR inhibitors, demonstrating potent anticancer activity.[11] Additionally, inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), has been observed with compounds like thiazole derivative 4c and 4 , highlighting their anti-angiogenic potential.[5][7]
Induction of Apoptosis
A common outcome of treatment with various thiazole derivatives is the induction of programmed cell death, or apoptosis.[6][10] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases and DNA fragmentation.[8][12] For instance, compound 4c was found to increase the percentage of early and late apoptotic cells in MCF-7 cancer cells.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used in the evaluation of these thiazole derivatives.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma) are commonly used.[13][14] Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of compounds.
Workflow for MTT Assay
Caption: Standard workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds. Cells are fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is commonly quantified using an Annexin V-FITC and PI double staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
Signaling Pathway of Thiazole Derivative-Induced Apoptosis
Caption: Simplified signaling pathway of thiazole derivative-induced apoptosis.
Conclusion and Future Perspectives
The collective evidence strongly supports the potential of thiazole derivatives as a promising class of anticancer agents. While direct comparative data for this compound is pending, the broader family of thiazole compounds demonstrates significant cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships and identify lead candidates with superior efficacy and safety profiles for further preclinical and clinical development. The continued exploration of novel thiazole derivatives holds the promise of delivering next-generation targeted therapies for cancer treatment.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents | MDPI [mdpi.com]
Comparative Analysis of Synthesis Methods for [4-(1,3-Thiazol-2-yl)phenyl]methylamine
A comprehensive guide for researchers and drug development professionals on the synthetic pathways to a key pharmaceutical intermediate.
Introduction
[4-(1,3-Thiazol-2-yl)phenyl]methylamine is a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a thiazole ring linked to a benzylamine moiety, is present in numerous developmental drugs and clinical candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Synthetic Strategies
Two principal retrosynthetic disconnections for the target molecule lead to two distinct and viable synthetic strategies.
Route 1: Nitrile Reduction Pathway
This approach involves the initial construction of the thiazole ring system bearing a cyano group on the phenyl ring, followed by the reduction of the nitrile to the desired primary amine. The key intermediate in this pathway is 2-(4-cyanophenyl)thiazole.
Route 2: Reductive Amination Pathway
This strategy focuses on the formation of the thiazole ring with a formyl group on the phenyl ring. The target amine is then synthesized through the reductive amination of the aldehyde intermediate, 4-(1,3-thiazol-2-yl)benzaldehyde.
Comparative Data of Synthesis Methods
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Materials | 4-Cyanothiobenzamide, 2-Bromoacetaldehyde | 4-(1,3-Thiazol-2-yl)benzaldehyde, Ammonia |
| Key Intermediates | 2-(4-Cyanophenyl)thiazole | Imine intermediate |
| Overall Yield | ~60-70% | ~80-90% |
| Number of Steps | 2 | 1 |
| Reaction Conditions | Step 1: Reflux; Step 2: 0 °C to RT | Room Temperature |
| Reagents | LiAlH₄ (Moisture sensitive) | NaBH(OAc)₃ (Stable) |
| Scalability | Moderate | High |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Route 1: Nitrile Reduction Pathway
Step 1: Synthesis of 2-(4-Cyanophenyl)thiazole
This step is accomplished via the Hantzsch thiazole synthesis.
-
Materials: 4-Cyanothiobenzamide, 2-Bromoacetaldehyde, Ethanol.
-
Procedure:
-
A solution of 4-cyanothiobenzamide (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
To this solution, 2-bromoacetaldehyde (1.1 equivalents) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(4-cyanophenyl)thiazole.
-
-
Yield: Approximately 75-85%.
Step 2: Reduction of 2-(4-Cyanophenyl)thiazole to this compound
The nitrile intermediate is reduced to the primary amine using a strong reducing agent.
-
Materials: 2-(4-Cyanophenyl)thiazole, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Water, 15% Sodium hydroxide solution.
-
Procedure:
-
A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of 2-(4-cyanophenyl)thiazole (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and again water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
-
Yield: Approximately 80-90%.[1]
Route 2: Reductive Amination Pathway
This one-step process directly converts the commercially available aldehyde to the target amine.
-
Materials: 4-(1,3-Thiazol-2-yl)benzaldehyde, Ammonia (in methanol), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-(1,3-thiazol-2-yl)benzaldehyde (1 equivalent) in dichloromethane, a solution of ammonia in methanol (excess) is added.
-
The mixture is stirred at room temperature for 1 hour to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is then added in portions.
-
The reaction is stirred at room temperature for an additional 12-16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
-
Yield: Approximately 80-90%.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 2, the Reductive Amination Pathway, is generally the more advantageous approach. Its single-step nature from a commercially available starting material, milder reaction conditions, and the use of a more stable reducing agent make it more amenable to large-scale production. The overall yield is also comparable to, if not slightly better than, the two-step nitrile reduction pathway.
Route 1, the Nitrile Reduction Pathway, serves as a solid alternative, particularly if the starting aldehyde for Route 2 is unavailable or prohibitively expensive. The Hantzsch thiazole synthesis is a robust and well-established method for forming the core heterocyclic structure. However, the use of lithium aluminum hydride requires stringent anhydrous conditions and careful handling, which can present challenges for industrial-scale synthesis.
For researchers in a laboratory setting, the choice may depend on the availability of starting materials and equipment. For drug development professionals focused on process development and scale-up, the reductive amination of 4-(1,3-thiazol-2-yl)benzaldehyde is the recommended and more efficient strategy.
References
Validating the Biological Target of Novel Compounds: A Comparative Guide for [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's biological target are critical milestones in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate the biological target of a novel compound, using [4-(1,3-Thiazol-2-yl)phenyl]methylamine as a representative example. While the specific biological target of this compound is not extensively documented in publicly available literature, this guide outlines a robust strategy for its elucidation and validation, applicable to other novel chemical entities.
The 1,3-thiazole scaffold is a common feature in a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These activities often stem from the modulation of specific protein targets within cellular signaling pathways. This guide will therefore focus on a hypothetical scenario where this compound is investigated as a potential inhibitor of a key signaling pathway implicated in cancer, the MAP Kinase (MAPK) pathway.
Comparative Analysis of Target Validation Methodologies
A multi-pronged approach, employing orthogonal experimental methods, is essential for robust target validation.[3] The choice of methodology depends on various factors, including the stage of the drug discovery process, available resources, and the nature of the putative target. Below is a comparison of common techniques for target validation.
| Methodology | Principle | Throughput | Relative Cost | Key Outputs | Limitations |
| Biochemical Assays | Direct measurement of compound interaction with a purified protein target (e.g., enzyme inhibition, binding affinity). | High | Low to Medium | IC50/EC50, Ki, Kd | May not reflect cellular activity; requires purified protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in a cellular environment. | Medium | Medium | Target engagement, cellular IC50 | Not suitable for all targets; can be technically challenging. |
| Affinity Chromatography-Mass Spectrometry | Uses an immobilized form of the compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry. | Low | High | Identification of direct binding partners. | Can generate false positives; requires chemical modification of the compound. |
| Genetic Approaches (CRISPR/siRNA) | Modulates the expression of the putative target gene (knockout, knockdown, or overexpression) to assess the impact on compound efficacy. | Medium to High | Medium | Phenotypic changes, validation of target necessity for compound activity. | Off-target effects of genetic perturbations; potential for cellular compensation. |
| In Vivo Models | Evaluation of compound efficacy and target engagement in animal models of disease (e.g., xenograft models).[4] | Low | High | In vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship. | Complex, expensive, and may not fully recapitulate human disease. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful target validation. Below are outlines for key methodologies.
1. In Vitro Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on the activity of a purified kinase (e.g., MEK1/2 in the MAPK pathway).
-
Protocol:
-
Purified recombinant human MEK1 kinase is incubated with its substrate, ERK2, and ATP in a reaction buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a specific antibody and a detection method such as ELISA or a fluorescence-based readout.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its putative target in intact cells.
-
Protocol:
-
Cultured cells (e.g., a cancer cell line with an active MAPK pathway) are treated with either the vehicle control or this compound.
-
The cells are heated to a range of temperatures to induce protein denaturation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
3. CRISPR-Cas9 Mediated Gene Knockout
-
Objective: To validate that the putative target is essential for the cellular activity of this compound.
-
Protocol:
-
A guide RNA (gRNA) specific to the gene of the putative target is designed and cloned into a Cas9 expression vector.
-
The vector is introduced into the target cells (e.g., by transfection or lentiviral transduction).
-
Clonal cell lines with confirmed knockout of the target gene are isolated and expanded.
-
The sensitivity of the knockout cells and the parental (wild-type) cells to this compound is compared using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
A significant increase in the EC50 value in the knockout cells compared to the wild-type cells validates the target's role in the compound's mechanism of action.
-
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway: MAPK Cascade
Caption: Hypothetical inhibition of the MAPK signaling pathway by the compound.
General Target Validation Workflow
Caption: A stepwise workflow for validating a novel biological target.
Relationship Between Validation Methods
References
- 1. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
Efficacy of [4-(1,3-Thiazol-2-yl)phenyl]methylamine compared to standard of care drugs
Comparative Efficacy Analysis of Novel Thiazole-Based Compounds in Oncology
Disclaimer: Comprehensive, direct comparative efficacy data for the specific molecule, [4-(1,3-Thiazol-2-yl)phenyl]methylamine, against standard of care drugs is not available in the public domain. This compound appears to be a novel chemical entity that has not been extensively characterized in preclinical or clinical studies.
The following guide is a hypothetical framework designed to illustrate how a comparative analysis would be structured for a novel investigational compound, referred to herein as "Thiazolamine-X" (this compound), within the context of oncology research. The standard of care drug used for this hypothetical comparison is Dasatinib , a known multi-targeted tyrosine kinase inhibitor that also contains a thiazole moiety.[1][2]
Overview of Compound Profiles
Thiazole-containing compounds are recognized for their diverse pharmacological activities, including potent anticancer properties.[1][2] Several clinically approved drugs, such as Dasatinib and Dabrafenib, feature a thiazole nucleus, highlighting its importance as a scaffold in drug discovery.[1][2] This guide hypothetically explores the efficacy of Thiazolamine-X, a novel molecule with a similar structural motif, against Dasatinib.
Investigational Compound: Thiazolamine-X
-
IUPAC Name: this compound
-
Hypothetical Mechanism of Action (MoA): Selective inhibition of Tyrosine Kinase "Target-A" and downstream signaling pathways implicated in cell proliferation and survival.
Standard of Care: Dasatinib
-
Mechanism of Action (MoA): Multi-targeted inhibitor of several key kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.
-
Approved Indications: Chronic myeloid leukemia (CML), Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Quantitative Efficacy Data
The following tables represent hypothetical data that would be generated in preclinical studies to compare the efficacy of Thiazolamine-X and Dasatinib.
Table 1: In Vitro Kinase Inhibition Assay
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of each compound against their primary kinase targets. Lower values indicate higher potency.
| Compound | Target Kinase | IC₅₀ (nM) |
| Thiazolamine-X | Target-A | 15 |
| SRC | > 10,000 | |
| c-KIT | > 10,000 | |
| Dasatinib | Target-A | 250 |
| SRC | 0.8 | |
| c-KIT | 12 |
Table 2: Cell Viability Assay (MTT Assay) in HCT-116 Colon Cancer Cell Line
This table shows the concentration of each compound required to reduce the viability of the HCT-116 cancer cell line by 50% (GI₅₀) after a 72-hour incubation period.
| Compound | GI₅₀ (µM) |
| Thiazolamine-X | 0.5 |
| Dasatinib | 2.1 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model
This table presents data from a mouse xenograft model where HCT-116 cells were implanted. Tumor growth inhibition (TGI) was measured after 21 days of daily oral administration of the compounds.
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Thiazolamine-X | 50 | 78% |
| Dasatinib | 50 | 65% |
| Vehicle Control | N/A | 0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC₅₀ values of Thiazolamine-X and Dasatinib against purified recombinant kinase enzymes.
-
Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo®) was used. Kinases, substrate, ATP, and varying concentrations of the test compounds were incubated in a 384-well plate. Kinase activity is proportional to the amount of ATP consumed. Luminescence was measured using a plate reader, and IC₅₀ values were calculated using a non-linear regression analysis of the concentration-response curve.
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of the compounds on a cancer cell line.
-
Methodology: HCT-116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of Thiazolamine-X or Dasatinib for 72 hours. After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan was solubilized, and the absorbance was measured at 570 nm. GI₅₀ values were determined from dose-response curves.
Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.
-
Methodology:
-
Cell Implantation: Female athymic nude mice were subcutaneously injected with 5 x 10⁶ HCT-116 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment: Mice were randomized into three groups (n=8 per group): Vehicle control, Thiazolamine-X (50 mg/kg), and Dasatinib (50 mg/kg). Compounds were administered daily via oral gavage for 21 days.
-
Measurement: Tumor volume and body weight were measured twice weekly.
-
Endpoint: At the end of the study, tumors were excised and weighed. Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Visualized Pathways and Workflows
Hypothetical Signaling Pathway of Thiazolamine-X
The following diagram illustrates the hypothetical mechanism of action for Thiazolamine-X, where it selectively inhibits "Target-A," preventing the phosphorylation of "Substrate-B" and subsequent activation of a pro-cancer transcription factor.
References
Limited Public Data on [4-(1,3-Thiazol-2-yl)phenyl]methylamine Analogs Necessitates Broader SAR Analysis
A comprehensive review of publicly available scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on [4-(1,3-Thiazol-2-yl)phenyl]methylamine analogs. While the thiazole moiety is a well-explored scaffold in medicinal chemistry, leading to numerous derivatives with a wide array of biological activities, detailed quantitative comparisons and experimental protocols for this particular chemical series are not readily found. This guide, therefore, presents a comparative analysis based on structurally related thiazole-containing compounds to provide valuable insights for researchers, scientists, and drug development professionals in this area.
Due to the limited specific data, this guide will focus on the SAR of related thiazole derivatives that share key structural features with the target compound class, such as a phenyl ring and an amino group linked by a methyl bridge or similar spacer. The presented data and protocols are extracted from studies on analogous series and are intended to serve as a foundational resource for the rational design of novel this compound analogs.
Comparative Biological Activity of Structurally Related Thiazole Analogs
To infer potential SAR trends for the target compounds, we have compiled data from studies on 2-substituted benzylamino- and phenylethylamino-4-amino-5-aroylthiazoles. These compounds share the core thiazole and a substituted phenylmethylamine-like side chain, making them relevant for this comparative analysis. The following table summarizes the in vitro antiproliferative activity of these analogs against the U-937 human leukemia cell line.
| Compound ID | R (Substitution on Phenyl Ring) | Linker | IC50 (µM) against U-937 cells |
| 8a | H | -CH2- | 15.3 ± 1.2 |
| 8d | 4-F | -CH2- | > 20 |
| 8e | 4-Cl | -CH2- | 6.8 ± 0.5 |
| 8f | 4-Cl | -CH2CH2- | 7.8 ± 0.6 |
| 8k | 4-OCH3 | -CH2CH2- | 5.7 ± 0.4 |
Data extracted from a study on 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles as apoptosis-inducing anticancer agents.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of the biological activity of thiazole derivatives, based on protocols described for analogous compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., U-937) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells/well in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]
General Synthesis of 2-Substituted Benzylamino-4-amino-5-aroylthiazoles
A general synthetic route for analogous compounds is provided to guide the synthesis of novel derivatives.
-
Starting Material: The synthesis typically starts from a readily available 2-aminothiazole derivative.
-
N-Alkylation: The 2-amino group of the thiazole is alkylated with a substituted benzyl halide or phenylethyl halide in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., DMF).
-
Purification: The resulting product is purified using standard techniques such as column chromatography to yield the desired 2-substituted benzylamino- or phenylethylamino-thiazole analog.[1]
Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships inferred from the data on related thiazole analogs.
Caption: General SAR of 2-substituted benzylamino/phenylethylamino thiazoles.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thiazole analogs.
Caption: Workflow for synthesis and evaluation of thiazole analogs.
References
In Vivo Therapeutic Activity of [4-(1,3-Thiazol-2-yl)phenyl]methylamine and Analogs: A Comparative Guide
Disclaimer: As of the latest available information, specific in vivo validation studies for the therapeutic activity of [4-(1,3-Thiazol-2-yl)phenyl]methylamine are not extensively documented in publicly accessible literature. This guide provides a comparative analysis of structurally related phenylthiazole and 2-aminothiazole derivatives that have undergone in vivo evaluation, offering insights into the potential therapeutic applications and performance of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of thiazole-based therapeutic agents.
Comparison of In Vivo Antibacterial Activity
Several phenylthiazole derivatives have demonstrated significant in vivo efficacy against drug-resistant bacterial infections. This section compares the performance of phenylthiazole-substituted aminoguanidines against Vancomycin-Resistant Enterococci (VRE).
Quantitative Data Summary
| Compound ID | Animal Model | Bacterial Strain | Administration Route & Dosage | Therapeutic Outcome | Reference |
| Compound 1 | Caenorhabditis elegans | VRE | 20 µg/mL | Significantly reduced the burden of VRE | [1] |
| Compound 3 | Caenorhabditis elegans | VRE | 20 µg/mL | Significantly reduced the burden of VRE | [1] |
| Vancomycin | Caenorhabditis elegans | VRE | Not specified | Ineffective against VRE | [1] |
In Vivo Antibacterial Efficacy Experimental Protocol
Objective: To assess the in vivo antibacterial activity of phenylthiazole derivatives against a VRE infection in a C. elegans model.[1]
Animal Model: Caenorhabditis elegans
Infection Procedure:
-
Synchronized L4-stage worms were infected with VRE by feeding on a lawn of the bacteria grown on brain heart infusion (BHI) agar.
-
Infected worms were then transferred to BHI agar plates containing the test compounds (Compound 1 or Compound 3 at 20 µg/mL) or control.
Treatment:
-
Test Groups: Infected worms were exposed to agar containing 20 µg/mL of either Compound 1 or Compound 3.
-
Control Group: Infected worms were exposed to agar without any treatment.
Outcome Measurement:
-
After a specified incubation period, the worms were collected, washed, and mechanically disrupted to release the bacteria.
-
The bacterial lysate was serially diluted and plated to determine the number of colony-forming units (CFUs).
-
The reduction in VRE burden in the treated groups was compared to the untreated control group.
Statistical Analysis:
-
Data were analyzed to determine if the reduction in bacterial load by the test compounds was statistically significant.
Experimental Workflow Diagram
Caption: Workflow for in vivo antibacterial testing in C. elegans.
Potential Anti-Diabetic Activity of a Hydrazine-Thiazole Derivative
A novel hydrazine-thiazole derivative has been evaluated for its anti-diabetic properties in an in vivo rat model. The study focused on the compound's effect on antioxidant enzyme activity in the liver of diabetic rats.
Quantitative Data Summary: Effect on Liver Antioxidant Enzymes
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) | Reference |
| Control (Non-diabetic) | Specific values not provided in abstract | Specific values not provided in abstract | Specific values not provided in abstract | [2] |
| Diabetic Control | Altered | Altered | Altered | [2] |
| Diabetic + Hydrazine-Thiazole Derivative | Modulated towards normal levels | Modulated towards normal levels | Modulated towards normal levels | [2] |
Note: The referenced study indicates changes in enzyme activity without providing specific quantitative values in the abstract.
In Vivo Anti-Diabetic and Antioxidant Activity Experimental Protocol
Objective: To evaluate the in vivo anti-diabetic and antioxidant effects of a hydrazine-thiazole derivative in a diabetic Wistar rat model.[2]
Animal Model: Male Wistar rats.
Induction of Diabetes:
-
Diabetes was induced in the rats, likely through the administration of a diabetogenic agent such as streptozotocin (method not specified in the abstract).
Experimental Groups:
-
Control Group: Healthy, non-diabetic rats receiving a vehicle (e.g., 0.5% Carboxymethyl cellulose) orally.
-
Diabetic Control Group: Diabetic rats receiving the vehicle orally.
-
Test Group: Diabetic rats receiving the hydrazine-thiazole derivative orally.
Treatment:
-
The test compound and vehicle were administered orally via gavage for a specified duration.
Outcome Measurement:
-
Biochemical Parameters: Blood samples were collected to evaluate various biochemical markers.
-
Liver Enzyme Analysis: At the end of the study, rats were euthanized, and liver tissue was extracted. The liver extracts were used to determine the enzymatic activity of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Glutathione Reductase (GR).
-
Lipid Peroxidation: The extent of lipid peroxidation in the liver was also assessed.
Statistical Analysis:
-
The data from the treated group were compared with both the healthy control and diabetic control groups to assess the statistical significance of the observed effects.
Signaling Pathway Diagram: Cellular Antioxidant Defense
Caption: Key enzymes in the cellular antioxidant defense pathway.
General Protocols for Preliminary In Vivo Screening of Thiazole Derivatives
For novel thiazole compounds where specific therapeutic activity is yet to be determined, a general screening protocol can be employed to assess acute toxicity and potential anti-inflammatory and analgesic effects.
Acute Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Mice or rats.
-
Procedure: A single animal is dosed at a starting dose (e.g., 2000 mg/kg) via oral or intraperitoneal administration. The animal is observed for 4 hours for signs of toxicity and then daily for 14 days. If the animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. This method helps in determining the approximate lethal dose (LD50).[3]
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Model: Rats.
-
Procedure: Paw volume is measured before treatment. Animals are then treated with the test compound, a vehicle (control), or a standard anti-inflammatory drug (e.g., Indomethacin). After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation. Paw volume is measured at various time points post-injection (e.g., 1, 2, 3, and 4 hours). The percentage inhibition of edema is calculated.
Analgesic Activity (Hot Plate Test)
-
Animal Model: Mice.
-
Procedure: The reaction time of mice to a heated plate (55 ± 0.5°C) is measured (e.g., paw licking or jumping). A cut-off time is set to prevent tissue injury. Animals are then treated with the test compound, vehicle, or a standard analgesic (e.g., Morphine). The reaction time is measured again at different intervals (e.g., 30, 60, 90, 120 minutes) to assess the analgesic effect.[3]
Conclusion
While in vivo data for this compound is not currently available, the broader class of phenylthiazole and 2-aminothiazole derivatives has shown promising therapeutic potential in preclinical animal models for various conditions, including bacterial infections and diabetes-related complications. The experimental protocols and data presented in this guide for related compounds provide a valuable framework for designing and conducting future in vivo validation studies for this and other novel thiazole derivatives. Further research is warranted to explore the full therapeutic utility of this chemical scaffold.
References
Navigating the Selectivity Landscape of [4-(1,3-Thiazol-2-yl)phenyl]methylamine-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of publicly available data on the selectivity of various compounds based on the [4-(1,3-Thiazol-2-yl)phenyl]methylamine scaffold, a privileged structure in medicinal chemistry.
The thiazole moiety is a cornerstone in the development of a wide array of therapeutic agents, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][2][3] This guide synthesizes data from multiple studies to offer a broader perspective on the potential for cross-reactivity among derivatives of this versatile scaffold. While comprehensive, standardized cross-reactivity panels were not found in the public literature for a single derivative, the collated data herein provides valuable insights into their multi-target engagement.
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of various thiazole-based compounds across different targets and organisms. This data, extracted from diverse research initiatives, allows for a cross-study comparison of selectivity and potential off-target activities.
Table 1: Antimicrobial and Antiparasitic Activity
| Compound Class | Specific Derivative(s) | Primary Target/Organism | Activity (IC50/MIC) | Other Organisms/Targets Tested | Notes | Reference |
| 4-Phenyl-1,3-thiazol-2-amines | Compound 6 | Leishmania amazonensis (promastigotes) | IC50: 20.78 µM | Vero cells (cytotoxicity) | Showed good selectivity index (SI: 5.69). A target fishing study suggested S-methyl-5-thioadenosine phosphorylase as a potential target.[4] | [4] |
| Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines | Various derivatives | Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica | Increased antibacterial effect compared to Oxytetracycline (2 to 16-fold) | - | Broad-spectrum antibacterial activity observed. | [5] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p2, p3, p4, p6 | Various bacterial and fungal strains | Comparable to norfloxacin (antibacterial) and fluconazole (antifungal) | MCF7 cancer cell line | Also exhibited anticancer activity.[6] | [6] |
| (4-Substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives | Compound 2e | Candida parapsilosis | MIC50 = 1.23 µg/mL | Candida albicans | Activity is comparable to ketoconazole, suggesting 14α-demethylase inhibition.[7] | [7] |
Table 2: Anticancer and Anti-inflammatory Activity
| Compound Class | Specific Derivative(s) | Primary Target/Cell Line | Activity (IC50) | Other Targets/Cell Lines Tested | Notes | Reference |
| N,4-Diaryl-1,3-thiazole-2-amines | ST-1705 | 5-Lipoxygenase (5-LO) | 0.9 ± 0.2 µM | 12-LO, 15-LO, COX-1, COX-2 | Potent and selective 5-LO and COX-2 inhibitor.[8] | [8] |
| N,4-Diaryl-1,3-thiazole-2-amines | ST-1355 | 5-LO, 12-LO, 15-LO, COX-1, COX-2 | Multi-target activity | - | A multi-target ligand targeting all tested enzymes in the arachidonic acid cascade.[8] | [8] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p2 | MCF7 (breast cancer) | Most active of the series | Various bacterial and fungal strains | Demonstrates cross-activity between anticancer and antimicrobial effects.[6] | [6] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Compounds 21, 22, 25, 26 | A549 (lung cancer) | Significant antiproliferative activity | SIRT2 and EGFR (molecular docking) | Identified as potential dual inhibitors of SIRT2 and EGFR.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and potentially reproducing the presented data. Below are summaries of key experimental protocols cited in this guide.
General Synthesis Protocol for Thiazole Derivatives:
A common synthetic route to the 4-phenyl-1,3-thiazol-2-amine core involves the Hantzsch thiazole synthesis. Typically, this involves the reaction of a substituted phenacyl bromide with a thiourea derivative.[6] Modifications to the starting materials allow for the generation of a diverse library of compounds.
-
Example: Synthesis of 4-(4-bromophenyl) thiazol-2-amine: p-Bromoacetophenone and thiourea are reacted in the presence of iodine as a catalyst to yield the intermediate. This intermediate is then reacted with a corresponding aromatic aldehyde to produce the final target compounds.[6]
In Vitro Antimicrobial and Antifungal Activity Assays:
-
Turbidimetric Method: The antimicrobial activity of compounds is often assessed by the turbidimetric method. The minimum inhibitory concentration (MIC) is determined by measuring the turbidity of the bacterial or fungal culture in the presence of varying concentrations of the test compound. A decrease in turbidity indicates inhibition of microbial growth.[6]
-
Microdilution Method: This method is used to determine the MIC of a compound against various microbial strains. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.[1]
In Vitro Anticancer Activity Assay (SRB Assay):
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. Cells are seeded in 96-well plates and treated with the test compounds. After a specified incubation period, the cells are fixed, and the protein is stained with SRB. The absorbance is then measured, which is proportional to the number of living cells.[6]
Enzyme Inhibition Assays (e.g., for LO and COX):
-
Cell-Based Assays: The inhibitory activity of compounds on enzymes like lipoxygenases (LO) and cyclooxygenases (COX) is often evaluated in cell-based assays. For example, human polymorphonuclear leukocytes (PMNL) can be stimulated to produce eicosanoids, and the effect of the test compounds on the production of specific metabolites (e.g., leukotrienes, prostaglandins) is measured by methods like HPLC or EIA.[8]
Visualizing Methodologies and Pathways
To further clarify the processes involved in the evaluation of these compounds, the following diagrams illustrate a general experimental workflow and a simplified representation of a relevant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking [4-(1,3-Thiazol-2-yl)phenyl]methylamine Against Known Enzyme Inhibitors: A Comparative Guide
Disclaimer: The following guide is a comparative analysis based on the known enzymatic inhibition profiles of various thiazole derivatives. As of the latest literature review, specific experimental data for the enzyme inhibitory activity of [4-(1,3-Thiazol-2-yl)phenyl]methylamine is not publicly available. Therefore, for the purpose of this guide, we have assigned hypothetical yet plausible inhibitory values to this compound against selected enzymes to illustrate its potential pharmacological profile in comparison to established inhibitors. These values are for demonstrative purposes and should be confirmed by experimental validation.
This guide provides a comparative overview of the hypothetical enzyme inhibitory activity of this compound against three key enzymes: Carbonic Anhydrase II, Acetylcholinesterase, and p38 Mitogen-Activated Protein Kinase. The selection of these enzymes is based on the established activities of structurally related thiazole-containing compounds.[1][2][3] The performance of our compound of interest is benchmarked against well-established inhibitors for each respective enzyme.
Comparative Inhibitory Activity
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a higher potency of the inhibitor.
Carbonic Anhydrase II (CA II) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.[4][5]
| Compound | CAS Number | Target Enzyme | IC50 (nM) |
| This compound | 672324-87-7 | Carbonic Anhydrase II | 150 (Hypothetical) |
| Acetazolamide | 59-66-5 | Carbonic Anhydrase II | 12.1 |
| Dorzolamide | 120279-96-1 | Carbonic Anhydrase II | 3.5 |
| Brinzolamide | 138890-62-7 | Carbonic Anhydrase II | 3.1 |
Data for known inhibitors sourced from various studies.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease and myasthenia gravis.[1][6][7]
| Compound | CAS Number | Target Enzyme | IC50 (nM) |
| This compound | 672324-87-7 | Acetylcholinesterase | 95 (Hypothetical) |
| Donepezil | 120014-06-4 | Acetylcholinesterase | 6.7 |
| Rivastigmine | 123441-03-2 | Acetylcholinesterase | 208 |
| Galantamine | 357-70-0 | Acetylcholinesterase | 410 |
Data for known inhibitors sourced from various studies.
p38 Mitogen-Activated Protein (MAP) Kinase Inhibition
The p38 MAP kinases are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and stress.[8] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases.[9][10]
| Compound | CAS Number | Target Enzyme | IC50 (nM) |
| This compound | 672324-87-7 | p38 MAP Kinase | 110 (Hypothetical) |
| SB203580 | 152121-47-6 | p38 MAP Kinase | 50 |
| VX-745 | 209410-93-9 | p38 MAP Kinase | 12 |
| Doramapimod (BIRB 796) | 285983-48-4 | p38 MAP Kinase | 0.6 |
Data for known inhibitors sourced from various studies.
Experimental Protocols
The following are generalized methodologies for the key enzymatic assays cited in this guide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase II (hCA II) can be determined by measuring the inhibition of CO2 hydration. The assay is based on the colorimetric change of a pH indicator.
-
Enzyme and Substrate Preparation: A solution of purified hCA II is prepared in a suitable buffer (e.g., Tris-SO4). The substrate solution consists of p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile.
-
Assay Procedure: The reaction is initiated by adding the p-NPA solution to the enzyme solution in the presence and absence of the test compound. The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of hydrolysis in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE inhibitory activity.
-
Reagent Preparation: Solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and purified AChE are prepared in a phosphate buffer.
-
Assay Procedure: The test compound is pre-incubated with the AChE enzyme solution. The reaction is initiated by the addition of ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically (e.g., at 412 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
p38 MAP Kinase Inhibition Assay
The inhibitory activity against p38 MAP kinase is typically determined using a kinase assay that measures the phosphorylation of a specific substrate.
-
Reagents: Recombinant active p38 MAP kinase, a specific substrate (e.g., myelin basic protein or a peptide substrate), and ATP are required.
-
Assay Procedure: The kinase reaction is carried out in a buffer containing the enzyme, substrate, ATP, and the test inhibitor. The reaction is allowed to proceed for a defined period and then stopped.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assays using [γ-32P]ATP, or fluorescence-based assays.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the inhibitor.
Visualizations
Signaling Pathway of p38 MAP Kinase
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Inhibitors of Cholinesterases in Pharmacology: the Current Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of synthesis protocols for [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the production of [4-(1,3-Thiazol-2-yl)phenyl]methylamine, a key intermediate in pharmaceutical research. Due to the absence of a single, established protocol for this specific molecule, this document outlines and compares plausible multi-step synthetic pathways based on well-documented chemical transformations. The comparison focuses on reaction yields, reagent selection, and overall efficiency to aid in the selection of an optimal and reproducible synthesis strategy.
Synopsis of Synthetic Pathways
The synthesis of this compound can be logically approached through a three-stage process:
-
Formation of the Thiazole Ring: Construction of the 2-(4-nitrophenyl)thiazole core via the Hantzsch thiazole synthesis.
-
Reduction of the Nitro Group: Conversion of the nitro-substituted thiazole to the corresponding aniline, [4-(1,3-Thiazol-2-yl)phenyl]amine.
-
N-Methylation of the Aniline: Introduction of the methyl group to the primary amine to yield the target compound.
This guide will explore and compare different methodologies for the crucial final N-methylation step, as this stage often presents challenges in terms of selectivity and yield.
Data Presentation: Comparison of N-Methylation Protocols
The final step in the synthesis, the N-methylation of [4-(1,3-thiazol-2-yl)phenyl]amine, can be accomplished through several established methods. The following table summarizes and compares the key aspects of three common N-methylation techniques.
| Method | Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | 72-95%[1][2] | Aqueous solution, near boiling[3] | High yields, avoids quaternary ammonium salt formation, uses inexpensive reagents.[1][3] | Requires elevated temperatures, potential for side reactions if not carefully controlled. |
| Reductive Amination with Formaldehyde | Formaldehyde, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | 61% (for dimethylation)[4] | Varies with reducing agent, often at room temperature.[4][5] | Mild reaction conditions, high selectivity with appropriate reducing agent.[4][6] | Yield can be variable, potential for over-alkylation, some reducing agents are expensive or toxic.[4] |
| Direct N-Methylation with Methyl Iodide | Methyl Iodide, Base (e.g., Li₃N, K₂CO₃) | 14-62% (for anilines)[7] | Room temperature to elevated temperatures, depends on base and substrate.[7][8] | Can be performed under mild conditions.[7] | Potential for over-methylation to quaternary ammonium salt, methyl iodide is toxic and a regulated substance, yields can be moderate.[7] |
| N-Methylation with Methanol | Methanol, Catalyst (e.g., Ru(II) complex), Base (e.g., Cs₂CO₃) | 80-97%[2][9] | Elevated temperatures (e.g., 120-140°C).[2][9] | Utilizes a readily available and less toxic methylating agent, high yields reported for various anilines.[2] | Requires a specific catalyst, higher temperatures may not be suitable for all substrates. |
Experimental Protocols
Detailed experimental procedures for each stage of a plausible synthetic route are provided below. These protocols are based on established methodologies for analogous transformations.
Stage 1: Hantzsch Thiazole Synthesis of 2-(4-Nitrophenyl)thiazole
The Hantzsch thiazole synthesis is a reliable and high-yielding method for the formation of thiazole rings.[10][11]
Reaction: 2-Bromo-1-(4-nitrophenyl)ethanone + Thioformamide → 2-(4-Nitrophenyl)thiazole
Procedure: To a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol, thioformamide (1-1.2 equivalents) is added. The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization. While a specific yield for this exact reaction is not readily available in the searched literature, Hantzsch syntheses are generally known for their high efficiency.[10]
Stage 2: Reduction of 2-(4-Nitrophenyl)thiazole
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a common and effective method.
Reaction: 2-(4-Nitrophenyl)thiazole + H₂/Catalyst → [4-(1,3-Thiazol-2-yl)phenyl]amine
Procedure: 2-(4-nitrophenyl)thiazole is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield the desired aniline. This method is generally clean and high-yielding.
Stage 3: N-Methylation of [4-(1,3-Thiazol-2-yl)phenyl]amine
Three alternative protocols for the final N-methylation step are presented below.
Protocol A: Eschweiler-Clarke Reaction
Reaction: [4-(1,3-Thiazol-2-yl)phenyl]amine + Formaldehyde + Formic Acid → this compound
Procedure: To a solution of [4-(1,3-thiazol-2-yl)phenyl]amine, an excess of aqueous formaldehyde and formic acid are added.[3] The reaction mixture is heated to near boiling and maintained at this temperature for several hours.[3] The reaction is monitored by TLC. After completion, the mixture is cooled and made basic by the addition of a suitable base (e.g., NaOH solution). The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford the N-methylated product. This method is known to prevent the formation of quaternary ammonium salts.[1][3]
Protocol B: Reductive Amination with Formaldehyde and Sodium Borohydride
Reaction: [4-(1,3-Thiazol-2-yl)phenyl]amine + Formaldehyde + NaBH₄ → this compound
Procedure: [4-(1,3-Thiazol-2-yl)phenyl]amine is dissolved in a suitable solvent, such as methanol or ethanol. An aqueous solution of formaldehyde is added, and the mixture is stirred at room temperature to form the intermediate imine. Subsequently, a reducing agent like sodium borohydride is added portion-wise.[6] The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent. The organic extracts are then dried and concentrated.
Protocol C: Direct N-Methylation with Methyl Iodide
Reaction: [4-(1,3-Thiazol-2-yl)phenyl]amine + CH₃I + Base → this compound
Procedure: To a solution of [4-(1,3-thiazol-2-yl)phenyl]amine in a polar aprotic solvent like DMF, a base such as lithium nitride (Li₃N) or potassium carbonate (K₂CO₃) is added.[7] Methyl iodide is then added, and the reaction mixture is stirred at room temperature.[7] The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography may be necessary to separate the desired mono-methylated product from any di-methylated or unreacted starting material.
Mandatory Visualizations
Synthesis Pathway Overview
Caption: General three-stage synthetic pathway to this compound.
Comparison of N-Methylation Workflows
Caption: Workflow comparison for the N-methylation of the key aniline intermediate.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
A Comparative Guide to [4-(1,3-Thiazol-2-yl)phenyl]methylamine Derivatives: Patent Landscape and Novelty Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [4-(1,3-Thiazol-2-yl)phenyl]methylamine derivatives and related analogs, focusing on their patent landscape, novelty, and biological performance. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Patent Landscape Overview
The patent landscape for thiazole derivatives is extensive, with numerous patents claiming therapeutic applications ranging from anticancer to anti-inflammatory and neuroprotective agents. While patents specifically claiming the this compound core structure are less common, the broader scaffold of phenyl-thiazole derivatives is well-represented in the patent literature.
Key therapeutic areas for patented thiazole derivatives include:
-
Oncology: Thiazole derivatives have been patented as inhibitors of various kinases and other signaling proteins involved in cancer progression. For instance, patents cover benzene sulfonamide thiazole compounds for the treatment of various cancers, including breast, colorectal, and lung cancer.[1]
-
Neurodegenerative Diseases: The role of thiazole derivatives as cholinesterase inhibitors has led to patents for the treatment of diseases like Alzheimer's.
-
Inflammatory Diseases: Several patents describe the use of thiazole derivatives as anti-inflammatory agents.[2]
-
Infectious Diseases: The antimicrobial and antifungal properties of thiazole derivatives have also been the subject of patent applications.
The novelty of new this compound derivatives will likely depend on the specific substitution patterns and their resulting biological activity and specificity for a particular therapeutic target. Researchers should conduct thorough patent searches for their specific compounds of interest.
Comparative Biological Activity
This compound derivatives and their analogs have been investigated for a range of biological activities. This section provides a comparative summary of their performance in key therapeutic areas, supported by experimental data from the literature.
Anticancer Activity
Several studies have evaluated the in vitro cytotoxic effects of thiazole derivatives against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and tubulin polymerization.
Table 1: Comparative Anticancer Activity (IC50 µM) of [4-(1,3-Thiazol-2-yl)phenyl] Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung Carcinoma) | 5.42 | [3] |
| 3-[(4-Acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung Carcinoma) | 2.47 | [3] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast Cancer) | Not specified, but higher inhibitory activity than cisplatin | [4] |
| 3-heteroarylindoles with 1,3,4-thiadiazole | MCF-7 (Breast Carcinoma) | 1.01–2.04 | [4] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[5][6] Thiazole derivatives have shown promise as AChE inhibitors.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives
| Compound/Analog | IC50 (µg/mL) | Reference |
| Thiazole derivative 4e | 25.5 ± 2.12 | [5] |
| Thiazole derivative 4i | 38.50 ± 2.12 | [5] |
| Thiazole derivative 4c | 58.42 ± 3.14 | [5] |
| Thiazole derivative 4g | 68 ± 2.12 | [5] |
| Eserine (Standard) | 0.025 ± 0.01 | [5] |
Note: The data presented is from a single study for direct comparison.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7][8][9][10]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.[5][6][7][11][12]
Materials:
-
96-well microplates
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivatives (test compounds)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of test compound solution (at various concentrations)
-
10 µL of AChE enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10-15 minutes.[5][7]
-
Substrate Addition: Add 10 µL of DTNB solution to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[7]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway Visualization
The following diagram illustrates the role of acetylcholinesterase in cholinergic signaling, a key pathway implicated in Alzheimer's disease. The inhibition of AChE by therapeutic agents aims to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Acetylcholinesterase signaling pathway and the action of thiazole inhibitors.
References
- 1. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuropharmacology: Acetylcholine & Alzheimer's | PPT [slideshare.net]
- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of [4-(1,3-Thiazol-2-yl)phenyl]methylamine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Novel Thiazole Compound
For researchers, scientists, and drug development professionals handling novel chemical entities, the responsible disposal of laboratory waste is a critical component of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of [4-(1,3-Thiazol-2-yl)phenyl]methylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on guidelines for structurally similar thiazole and aromatic amine compounds, emphasizing a cautious and compliant approach.
Immediate Safety Considerations
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be worn.[3]
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the area if necessary.[4]
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.[4]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.[4]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with soap and water.[4]
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[4]
Hazard Classification and Data Summary
Due to the lack of a specific SDS, the hazard classification for this compound must be inferred from similar compounds. The following table summarizes the potential hazards associated with thiazole and aromatic amine derivatives.
| Hazard Category | Potential Classification | Precautionary Statements |
| Physical Hazards | May be a combustible solid. | Keep away from heat and open flames. |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) - Assumed Harmful.[5] | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.[6] |
| Skin Irritation - Assumed Irritant.[5][6] | Wear protective gloves and clothing.[6] | |
| Eye Irritation - Assumed Serious Irritant.[5][6] | Wear eye protection.[6] | |
| Respiratory Irritation - Assumed Irritant.[6] | Use only in a well-ventilated area.[6] | |
| Environmental Hazards | Assumed to be harmful to aquatic life. | Do not allow to enter drains or waterways.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a general framework for its management as hazardous waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[7]
-
This waste stream must be segregated from other laboratory waste to prevent accidental mixing of incompatible chemicals.[8][9] For instance, keep it separate from acids and oxidizing agents.[8][9]
Step 2: Waste Collection and Container Management
-
Collect waste in a designated, leak-proof, and chemically compatible container.[4][10]
-
The container must be kept securely closed except when adding waste.[4][8]
-
Do not fill the container beyond 90% capacity to allow for expansion.[8]
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."[4][7]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7][11]
-
Indicate the date when waste was first added to the container.[4]
-
List all known or suspected hazards (e.g., "Toxic," "Irritant").[4]
Step 4: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][10]
-
The SAA should be a secondary containment system to prevent the release of material in case of a leak.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[6][9]
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [9][12]
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9][10][11]
-
Provide a complete and accurate description of the waste to the disposal service.[4]
-
The final disposal method will be determined by the licensed contractor and may include incineration at a permitted facility.[13][14]
Empty Container Disposal:
-
A container that has held this compound should be considered hazardous waste unless it has been triple-rinsed.[15]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[15]
-
Once properly decontaminated, deface the original labels and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[15]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
- 13. international.skcinc.com [international.skcinc.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 15. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling [4-(1,3-Thiazol-2-yl)phenyl]methylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for [4-(1,3-Thiazol-2-yl)phenyl]methylamine, including operational and disposal plans. The following procedures are based on established safety protocols for similar thiazole derivatives.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1] |
Hazard Identification and Safe Handling
Safe Handling and Storage Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2][3]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
In the event of exposure, follow these emergency procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] Get medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Clean mouth with water and get medical attention.[5]
Spill and Disposal Plan
Proper containment and disposal are critical to mitigate environmental and health risks.
Spill Cleanup:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the area.
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3][6] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste. Decontaminate the spill area with a soap and water solution.
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.[6]
Disposal:
-
Waste Collection: Collect waste this compound in a dedicated and clearly labeled hazardous waste container.[6] The label should include "Hazardous Waste," the full chemical name, and associated hazards.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or a certified environmental management company.[6][7] Do not discharge to sewer systems.[7]
Experimental Workflow
The following diagrams illustrate the standard operating procedure for handling and disposing of this compound.
Caption: Workflow for safe handling of the chemical.
Caption: Workflow for proper disposal of chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
